Amlodipine maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOWAJJWCGILX-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88150-42-9 (Parent) | |
| Record name | Amlodipine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601027708 | |
| Record name | Amlodipine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-47-4 | |
| Record name | Amlodipine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amlodipine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | AMLODIPINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Amlodipine Maleate: Chemical Structure and Properties
Amlodipine (B1666008) maleate (B1232345) is a widely prescribed dihydropyridine (B1217469) calcium channel blocker utilized for the management of hypertension and angina.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Nomenclature
Amlodipine maleate is the maleate salt of amlodipine.[3] The active moiety, amlodipine, is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer possessing greater pharmacological activity.[4]
IUPAC Name: (Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[3]
Chemical Formula: C₂₄H₂₉ClN₂O₉
Molecular Weight: 524.95 g/mol
CAS Number: 88150-47-4
Synonyms: this compound, Amvaz, UK-48,340-11
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Physical Description | White crystalline powder | |
| Melting Point | Form I: 174.1°C and 176.6°C (endo-endo peaks); Form II: 170.2°C, 173.6°C, and 175.1°C (endo-endo peaks) | |
| pKa (Strongest Basic) | 9.45 | |
| Solubility | - Slightly soluble in water. - Soluble in methanol, ethyl alcohol. - DMSO: 108.0 mg/mL. | |
| LogP (Octanol/Water) | 2.22 (ALOGPS) | |
| Bioavailability | Approximately 60-65% | |
| Plasma Protein Binding | Approximately 97.5% | |
| Half-life | 30 to 50 hours |
Mechanism of Action
Amlodipine is a long-acting, angioselective calcium channel blocker. Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.
Amlodipine binds to the alpha-1 subunit of L-type calcium channels, stabilizing them in their inactive conformation. This prevents the entry of calcium ions, which are essential for muscle contraction. The reduced intracellular calcium concentration leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation. This peripheral arterial vasodilation reduces peripheral vascular resistance, thereby lowering blood pressure.
In the treatment of angina, the dilation of coronary arteries by amlodipine improves oxygen delivery to the heart muscle. Additionally, by reducing the afterload (the resistance the heart pumps against), amlodipine decreases myocardial energy consumption and oxygen demand.
Below is a diagram illustrating the signaling pathway of amlodipine's action.
Synthesis of this compound
The synthesis of amlodipine typically involves a Hantzsch-type dihydropyridine synthesis. A common precursor is phthaloyl amlodipine, which is then deprotected to yield amlodipine free base. The maleate salt is subsequently formed by reacting the amlodipine free base with maleic acid in a suitable solvent under acidic conditions. It is crucial to maintain an acidic environment during the salt formation to prevent the formation of the amlodipine aspartate impurity, which can arise from a Michael addition of the amino group of amlodipine to the double bond of maleic acid.
A generalized workflow for the synthesis is depicted below.
References
The Genesis and Synthesis of Amlodipine Maleate: A Technical Guide
An in-depth exploration of the discovery, synthetic pathways, and mechanistic action of a cornerstone antihypertensive agent.
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, has become a frontline therapy in the management of hypertension and angina pectoris since its initial patenting in 1982 and subsequent market approval in 1990. Marketed primarily as its besylate salt under the trade name Norvasc, the maleate (B1232345) salt of amlodipine also plays a significant role in various pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and mechanism of action of amlodipine maleate, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
The journey of amlodipine's discovery is rooted in the broader exploration of calcium channel blockers. The pioneering work on dihydropyridines in the 1960s and 70s paved the way for the development of more vasoselective agents with improved pharmacokinetic profiles. Amlodipine was designed to have a long half-life, allowing for once-daily dosing, a significant advantage in the management of chronic conditions like hypertension. Its unique chemical structure, featuring a basic amino group, contributes to its high bioavailability and sustained duration of action.
Synthesis of this compound
The most prevalent industrial synthesis of amlodipine follows the Hantzsch pyridine (B92270) synthesis, a classic method for constructing the dihydropyridine ring. The overall process can be divided into three key stages:
-
Hantzsch Reaction: Formation of the protected amlodipine precursor, phthalimidoamlodipine (B1677751).
-
Deprotection: Removal of the phthalimido group to yield amlodipine free base.
-
Salt Formation: Reaction of the amlodipine base with maleic acid to form this compound.
Experimental Protocols
This stage involves a multi-component reaction to construct the dihydropyridine core with a protected amino functionality.
-
Reaction: 2-chlorobenzaldehyde (B119727), ethyl 4-(2-phthalimidoethoxy)acetoacetate, and methyl 3-aminocrotonate are reacted in a suitable solvent.
-
Detailed Protocol:
-
Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in isopropanol (B130326) with a catalytic amount of piperidine. The progress of this Knoevenagel condensation is monitored by thin-layer chromatography (TLC).
-
After cooling, an equimolar amount of methyl 3-aminocrotonate is added to the reaction mixture.
-
The mixture is heated to reflux for 16-24 hours, with the reaction completion monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude phthalimidoamlodipine is purified by recrystallization from a solvent such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.
-
The phthalimido protecting group is removed to expose the primary amine of the aminoethoxy side chain.
-
Reagent: An aqueous solution of methylamine (B109427) (typically 40%) is used for the deprotection.
-
Detailed Protocol:
-
Phthalimidoamlodipine is suspended in a mixture of an organic solvent (e.g., methylene (B1212753) chloride or toluene) and a 40% aqueous solution of methylamine.
-
The mixture is stirred at ambient temperature for approximately 24 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the organic layer containing the amlodipine free base is separated.
-
The organic layer is washed with water to remove excess methylamine and the phthalhydrazide (B32825) byproduct.
-
The organic solvent is then evaporated under reduced pressure to yield the crude amlodipine free base.
-
The final step involves the formation of the maleate salt, which can improve the drug's stability and handling properties. It is crucial to maintain an acidic environment during this step to prevent the formation of the "amlodipine aspartate" impurity, a Michael adduct of amlodipine and maleic acid.[1][2]
-
Reagents: Amlodipine free base and maleic acid.
-
Detailed Protocol:
-
A solution of maleic acid (at least a 1.05 molar equivalent) is prepared in a suitable solvent, such as ethanol or methanol.[1]
-
A solution of amlodipine free base in the same solvent is added dropwise to the maleic acid solution with stirring.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The precipitated this compound is collected by filtration.
-
The product is washed with a cold solvent (e.g., ethanol or isopropyl alcohol) and dried under vacuum.[3][4]
-
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of amlodipine and its precursor.
| Synthesis Step | Reactants | Product | Typical Yield |
| Hantzsch Reaction | 2-chlorobenzaldehyde, ethyl 4-(2-phthalimidoethoxy)acetoacetate, methyl 3-aminocrotonate | Phthalimidoamlodipine | 60-70% |
| Deprotection | Phthalimidoamlodipine, 40% aq. Methylamine | Amlodipine Free Base | 85-95% |
| Salt Formation | Amlodipine Free Base, Maleic Acid | This compound | >90% |
| Table 1: Representative Yields for the Synthesis of this compound. |
| Spectroscopic Data for Phthalimidoamlodipine | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Key Signals | 7.85-7.70 (m, 4H, phthalimide), 7.40-7.10 (m, 4H, chlorophenyl), 5.35 (s, 1H, C4-H), 4.00 (q, 2H, OCH₂CH₃), 3.95 (t, 2H, NCH₂), 3.75 (t, 2H, OCH₂), 3.60 (s, 3H, OCH₃), 2.30 (s, 3H, C6-CH₃), 1.20 (t, 3H, OCH₂CH₃) | 168.4, 167.8, 148.5, 145.2, 134.0, 132.1, 129.8, 128.9, 126.5, 123.3, 104.2, 67.8, 59.8, 51.0, 39.8, 37.7, 19.6, 14.4 |
| Table 2: NMR Data for the Phthalimidoamlodipine Intermediate. |
| Spectroscopic Data for Amlodipine | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass Spectrometry (ESI+) |
| Key Signals | 8.25 (br s, 2H, NH₂), 7.30-7.10 (m, 4H, chlorophenyl), 5.30 (s, 1H, C4-H), 4.60 (s, 2H, C2-CH₂O), 3.95 (q, 2H, OCH₂CH₃), 3.55 (t, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 2.90 (t, 2H, NCH₂), 2.20 (s, 3H, C6-CH₃), 1.10 (t, 3H, OCH₂CH₃) | 167.5, 165.8, 148.0, 146.5, 133.0, 131.5, 130.0, 128.5, 125.0, 102.5, 70.0, 60.5, 50.0, 41.0, 39.0, 18.5, 14.0 | [M+H]⁺ = 409.1 |
| Table 3: Spectroscopic Data for Amlodipine Free Base. |
Mechanism of Action and Signaling Pathway
Amlodipine's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium ions, which are essential for muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation, reduced peripheral vascular resistance, and consequently, a lowering of blood pressure.
Recent research has elucidated a more detailed signaling pathway involved in amlodipine's effects on vascular smooth muscle cells (VSMCs). Amlodipine has been shown to promote the activation of Akt2, a serine/threonine kinase. This activation leads to the translocation of the transcription factor Sp1 into the nucleus. In the nucleus, Sp1 binds to the promoter of microRNA-21 (miR-21), upregulating its expression. miR-21, in turn, targets and downregulates the expression of programmed cell death 4 (PDCD4), a protein that inhibits the expression of smooth muscle-specific contractile genes. The overall effect is the promotion of a differentiated, contractile phenotype of VSMCs, contributing to vascular stability.
Visualizing the Pathways
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Signaling Pathway
Caption: Amlodipine's mechanism of action in VSMCs.
References
- 1. EP1309555A1 - Process for making this compound - Google Patents [patents.google.com]
- 2. US6600047B2 - Process for making this compound - Google Patents [patents.google.com]
- 3. WO2005023769A1 - Process for the preparation of amlodipine salts - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
The Pharmacological Profile of Amlodipine Maleate in the Management of Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine (B1666008) maleate (B1232345), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. Its efficacy stems from its high affinity and selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in peripheral resistance. This technical guide provides a comprehensive overview of the pharmacological profile of amlodipine maleate, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. The content herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth information supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. Amlodipine, first approved in 1987, has become a cornerstone in the management of high blood pressure.[1] As a dihydropyridine calcium channel blocker, it exhibits a greater selectivity for vascular smooth muscle cells than for cardiac muscle cells, which contributes to its potent antihypertensive effects with a lower incidence of cardiac side effects compared to other classes of calcium channel blockers.[2] Its long half-life allows for convenient once-daily dosing, improving patient compliance.[3] This guide delves into the core pharmacological aspects of this compound, providing a technical foundation for its continued study and application in cardiovascular medicine.
Mechanism of Action
Amlodipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and, to a lesser extent, in cardiac muscle.[4] This inhibition of calcium entry leads to a decrease in intracellular calcium concentration, which in turn reduces the contractile activity of smooth muscle cells, resulting in vasodilation. The greater effect on vascular smooth muscle compared to cardiac muscle makes it a potent peripheral arterial vasodilator.[5]
The binding of amlodipine to the L-type calcium channel is characterized by a slow onset and offset, contributing to its long duration of action. Experimental data suggest that amlodipine binds to both dihydropyridine and non-dihydropyridine binding sites on the channel. By reducing total peripheral resistance (afterload), amlodipine lowers blood pressure. In angina, this afterload reduction decreases myocardial oxygen demand.
Signaling Pathway
The antihypertensive effect of amlodipine is initiated by its binding to L-type calcium channels, which disrupts the normal signaling cascade for muscle contraction.
Pharmacokinetics
The pharmacokinetic profile of amlodipine is characterized by its slow absorption, high bioavailability, extensive metabolism, and long elimination half-life.
| Parameter | Value | Reference |
| Bioavailability | 64-90% | |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | |
| Plasma Protein Binding | ~93-98% | |
| Volume of Distribution (Vd) | 21 L/kg | |
| Metabolism | Extensively hepatic (via CYP3A4) | |
| Elimination Half-life (t½) | 30-50 hours | |
| Excretion | ~10% parent drug, 60% metabolites in urine |
Pharmacodynamics
The pharmacodynamic effects of amlodipine are a direct consequence of its mechanism of action, resulting in a gradual and sustained reduction in blood pressure.
| Parameter | Observation | Reference |
| Onset of Action | Gradual | |
| Duration of Action | >24 hours | |
| Effect on Heart Rate | No significant change with chronic use | |
| Dose-Response | Dose-dependent reduction in blood pressure |
Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channels
This protocol outlines a method to determine the binding affinity of amlodipine for L-type calcium channels in rat cardiac membranes.
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]amlodipine and the inhibitory constant (Ki) of unlabeled amlodipine.
Materials:
-
Rat cardiac membrane fragments
-
[³H]amlodipine (radioligand)
-
Unlabeled amlodipine
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cardiac tissue in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in incubation buffer. Determine the protein concentration.
-
Saturation Binding:
-
Incubate a fixed amount of membrane protein with increasing concentrations of [³H]amlodipine.
-
For each concentration, prepare parallel tubes with an excess of unlabeled amlodipine to determine non-specific binding.
-
Incubate at 25°C for up to 5 hours to reach equilibrium.
-
-
Competition Binding:
-
Incubate a fixed concentration of [³H]amlodipine and membrane protein with increasing concentrations of unlabeled amlodipine.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [³H]amlodipine and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of unlabeled amlodipine and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of amlodipine on L-type calcium currents (ICa,L) in isolated ventricular myocytes.
Objective: To determine the concentration-dependent inhibition of ICa,L by amlodipine and its effects on channel gating properties.
Materials:
-
Isolated ventricular myocytes (e.g., from rat or guinea pig)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass micropipettes
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
Amlodipine stock solution
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes using enzymatic digestion.
-
Pipette Fabrication: Pull micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration: Form a giga-ohm seal between the micropipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.
-
-
Drug Application: After recording a stable baseline current, perfuse the cell with the external solution containing various concentrations of amlodipine.
-
Data Acquisition: Record current traces before, during, and after drug application.
-
Data Analysis:
-
Measure the peak ICa,L amplitude at each amlodipine concentration.
-
Construct a concentration-response curve and fit the data to determine the IC50 value.
-
Analyze changes in current-voltage (I-V) relationships, steady-state activation, and inactivation curves to assess the effects on channel gating.
-
Isolated Aortic Ring Assay for Vasorelaxant Activity
This protocol details the measurement of isometric tension in isolated rat aortic rings to assess the vasorelaxant effects of amlodipine.
Objective: To determine the potency of amlodipine (IC50) in relaxing pre-contracted aortic rings.
Materials:
-
Thoracic aorta from rats
-
Organ bath system with isometric force transducers
-
Krebs-Ringer solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose.
-
Potassium chloride (KCl) for depolarization-induced contraction
-
Phenylephrine (B352888) (PE) for receptor-mediated contraction
-
Amlodipine stock solution
Procedure:
-
Tissue Preparation: Excise the thoracic aorta, clean it of adherent tissue, and cut it into rings of approximately 1-2 mm in width.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Ringer solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Equilibrate the rings under a resting tension of 1.5 g for at least 30-60 minutes, with periodic washes.
-
Contraction:
-
Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) or a submaximal concentration of phenylephrine (e.g., 10⁻⁷ M).
-
-
Cumulative Concentration-Response Curve:
-
Once the contraction has stabilized, add amlodipine cumulatively to the bath in increasing concentrations.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each amlodipine concentration as a percentage of the pre-contraction tension.
-
Plot the percentage of relaxation against the log concentration of amlodipine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data
In Vitro Potency
| Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Inhibition of Ca²⁺-induced contraction | Depolarized rat aorta | IC50 | 1.9 nM | |
| Inhibition of K⁺-induced contraction | Pig coronary artery | IC50 | 55 nM | |
| Inhibition of L-type Ca²⁺ current (S-amlodipine) | Rat ventricular myocytes | IC50 | 0.62 µM | |
| [³H]amlodipine Binding | Rat cardiac membranes | Kd | 1.64 ± 0.17 nM | |
| Inhibition of --INVALID-LINK--PN200-110 Binding | Pig coronary artery sarcolemma | Ki | 4.41 nM | |
| Inhibition of CaV1.2 channels | - | IC50 | 57 ± 22 nM |
Clinical Efficacy in Hypertension
| Study Population | Amlodipine Dose | Mean Blood Pressure Reduction (Systolic/Diastolic) | Reference |
| Mild to moderate hypertension | 5 mg daily | -14.5 / -7.5 mmHg (clinic BP) | |
| Mild to moderate hypertension | 10 mg daily | -13.3 / -9.2 mmHg (Asian patients) | |
| Patients ≥55 years (titrated from 5 to 10 mg) | 10 mg daily | -12.1 / -6.7 mmHg | |
| Patients <55 years (titrated from 5 to 10 mg) | 10 mg daily | -12.8 / -8.0 mmHg |
Safety and Tolerability
Amlodipine is generally well-tolerated. The most common adverse events are related to its vasodilatory properties.
| Adverse Event | Incidence | Reference |
| Peripheral Edema | ~16.6% (monotherapy) | |
| Headache | 1.6% | |
| Dizziness | Common | |
| Flushing | Common | |
| Palpitations | Common |
The incidence of peripheral edema is dose-dependent and can be reduced when amlodipine is combined with an ACE inhibitor or an angiotensin II receptor blocker.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the vasorelaxant properties of a test compound like amlodipine using an isolated tissue bath experiment.
Conclusion
This compound remains a cornerstone in the pharmacological management of hypertension due to its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy. Its high selectivity for vascular L-type calcium channels results in potent vasodilation and a sustained reduction in blood pressure with once-daily dosing. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking a deeper understanding of amlodipine's pharmacological properties. Further research may continue to explore its pleiotropic effects and potential applications in other cardiovascular conditions.
References
- 1. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Relaxation of potassium chloride-induced contractions by amlodipine and its interaction with the 1,4-dihydropyridine-binding site in pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amlodipine in the current management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Initial clinical trials and development history of Amlodipine
An In-depth Technical Guide on the Core Initial Clinical Trials and Development History of Amlodipine (B1666008)
Introduction
Amlodipine is a second-generation dihydropyridine (B1217469) calcium channel blocker widely recognized for its efficacy in treating hypertension and coronary artery disease.[1] Its development marked a significant advancement in cardiovascular pharmacology, offering a long-acting therapeutic option with a favorable side-effect profile that encourages patient compliance.[1][2] Patented in 1982 and receiving its initial FDA approval in 1987, amlodipine has become one of the most prescribed antihypertensive medications globally.[3][4] This technical guide provides a comprehensive overview of the seminal preclinical and clinical studies that defined the safety, efficacy, and pharmacokinetic profile of amlodipine, intended for an audience of researchers, scientists, and drug development professionals.
Development History and Preclinical Foundation
The journey of amlodipine from discovery to clinical staple was built on a robust preclinical program designed to elucidate its mechanism of action, pharmacological effects, and safety profile.
Mechanism of Action
Amlodipine functions as a peripheral arterial vasodilator by directly acting on vascular smooth muscle, which leads to a reduction in peripheral vascular resistance and a decrease in blood pressure. Its primary mechanism involves the inhibition of calcium ion influx through L-type (slow) calcium channels in the membranes of vascular smooth muscle and cardiac muscle cells. Amlodipine exhibits greater selectivity for vascular smooth muscle cells than for cardiac muscle cells, which accounts for its potent antihypertensive effects without significant negative inotropic effects at therapeutic doses.
The binding of calcium to intracellular calmodulin initiates a cascade that activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. By blocking the initial calcium influx, amlodipine interrupts this process, causing vasodilation. Further research has indicated that amlodipine's vasoprotective effects may also involve the promotion of Akt2 activation, leading to the nuclear translocation of the Sp1 transcription factor, which in turn regulates the expression of vascular smooth muscle cell differentiation genes.
Preclinical Pharmacology and Toxicology
Early preclinical studies established the foundational pharmacokinetic and safety profile of amlodipine. Studies in animal models demonstrated that amlodipine is well-absorbed orally and is extensively metabolized in the liver. Its distinctive pharmacokinetic characteristics, including a long elimination half-life, were identified in these initial animal studies. Toxicological evaluations, including teratogenicity tests, were also conducted. In mice, high concentrations of amlodipine were observed to potentially decrease parthenogenetic activation and inhibit early embryonic development, highlighting the importance of dose and safety considerations.
Clinical Development Program
The clinical development of amlodipine progressed through a series of phased trials to systematically evaluate its safety, pharmacokinetics, and efficacy.
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to determine the initial safety, tolerability, and pharmacokinetic profile of amlodipine. Studies involving orally administered 14C-labelled amlodipine confirmed that the drug is well absorbed, with a mean oral bioavailability of approximately 60-65%. These trials established key pharmacokinetic parameters that distinguish amlodipine from other dihydropyridines, most notably its long elimination half-life, which supports a once-daily dosing regimen. Steady-state plasma concentrations were achieved after 7 to 8 days of consecutive daily dosing.
Experimental Protocol: Phase I Pharmacokinetic Study
-
Design: Open-label study in a small cohort of healthy volunteers.
-
Intervention: Administration of a single oral dose of 14C-labelled amlodipine.
-
Measurements: Serial blood and urine samples were collected over an extended period to measure concentrations of the parent drug and its metabolites.
-
Primary Endpoints: Calculation of key pharmacokinetic parameters, including bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), volume of distribution, plasma protein binding, and elimination half-life (t½).
The quantitative data derived from these early studies are summarized in the table below.
Table 1: Summary of Amlodipine Pharmacokinetic Parameters from Early Clinical Studies
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 60% - 65% | |
| Time to Peak Plasma Conc. (Tmax) | 6 - 12 hours | |
| Elimination Half-life (t½) | 40 - 50 hours | |
| Plasma Protein Binding | ~98% | |
| Volume of Distribution (Vd) | 21 L/kg |
| Metabolism | Extensively hepatic | |
Phase II and III Clinical Trials
Following the establishment of its safety and pharmacokinetic profile, amlodipine advanced to Phase II and III trials to assess its efficacy in treating hypertension and chronic stable angina.
Early pivotal trials demonstrated the antihypertensive efficacy of once-daily amlodipine. One key study was a double-blind, placebo-controlled, parallel-group trial involving patients with mild to moderate hypertension.
Experimental Protocol: Phase III Hypertension Trial
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 30 patients with mild to moderate essential hypertension.
-
Procedure: Following a washout period, patients were randomized to receive either amlodipine or a placebo. The amlodipine dose was titrated from 2.5 mg to 10 mg daily at two-week intervals over a total treatment period of 8 weeks. A final 4-week washout period followed the treatment phase.
-
Primary Efficacy Endpoint: Change in supine and standing blood pressure from baseline to the end of the 8-week treatment period, corrected for placebo effect.
The trial demonstrated a statistically significant reduction in blood pressure in the amlodipine group compared to the placebo group, with no significant changes in heart rate.
Table 2: Efficacy of Amlodipine Monotherapy in Mild-to-Moderate Hypertension (8-Week Study)
| Blood Pressure Measurement | Mean Reduction (Corrected for Placebo) | Reference |
|---|---|---|
| Supine Blood Pressure | 16 / 12 mmHg |
| Standing Blood Pressure | 14 / 4 mmHg | |
The efficacy of amlodipine for chronic stable angina was evaluated in trials designed to measure its antianginal and anti-ischemic effects. A representative study employed a single-blind dose-titration phase followed by a double-blind, placebo-randomized withdrawal phase.
Experimental Protocol: Chronic Stable Angina Trial
-
Design: A 26-week single-blind, dose-titration phase followed by a 6-week double-blind, placebo-randomized withdrawal phase.
-
Participants: 29 patients with chronic stable angina pectoris.
-
Procedure: During the single-blind phase, all patients received amlodipine with dose titration. This was followed by randomization to either continue amlodipine or switch to a placebo for the 6-week double-blind phase.
-
Primary Efficacy Endpoints: Change in the frequency of anginal episodes, consumption of sublingual nitroglycerin, and exercise tolerance as measured by a treadmill test.
The results confirmed amlodipine's efficacy, showing significant improvements in both antianginal and anti-ischemic parameters.
Table 3: Efficacy of Amlodipine in Chronic Stable Angina
| Efficacy Parameter | Result | p-value | Reference |
|---|---|---|---|
| Anginal Episodes | Significant reduction vs. placebo | < 0.001 | |
| Nitroglycerin Usage | Significant reduction vs. placebo | < 0.01 | |
| Total Exercise Time | Significant improvement vs. baseline | < 0.001 |
| Time to 1mm ST Depression | Significant improvement vs. baseline | < 0.001 | |
Landmark Post-Marketing Trials
While beyond the scope of "initial" trials, several large-scale, post-marketing studies have been crucial in defining amlodipine's role in cardiovascular medicine.
-
The ASCOT (Anglo-Scandinavian Cardiac Outcomes Trial) demonstrated that an amlodipine-based regimen was more effective than an atenolol-based regimen in reducing cardiovascular mortality and stroke in hypertensive patients.
-
The PREVENT (Prospective Randomized Evaluation of the Vascular Effects of Norvasc) trial investigated amlodipine's effect on the progression of atherosclerosis in patients with coronary artery disease, finding a beneficial role in lowering hospitalizations for angina and coronary revascularizations.
-
The CAMELOT (Comparison of Amlodipine versus Enalapril (B1671234) to Limit Occurrences of Thrombosis) trial showed that amlodipine was superior to placebo and enalapril in reducing adverse cardiovascular events in patients with coronary artery disease and normal blood pressure.
Conclusion
The development of amlodipine was a methodical process rooted in comprehensive preclinical and clinical research. Initial Phase I trials successfully characterized its unique and favorable pharmacokinetic profile, notably its long half-life, which established the basis for a convenient once-daily dosing regimen. Subsequent pivotal trials in Phase II and III rigorously demonstrated its efficacy and safety for the treatment of both hypertension and chronic stable angina. The positive outcomes from these foundational studies led to its regulatory approval and established amlodipine as a first-line agent in the management of cardiovascular disease, a status that has been continually reinforced by decades of clinical use and large-scale outcome trials.
References
Amlodipine Maleate: A Technical Guide on its Role as a Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine (B1666008) is a third-generation dihydropyridine (B1217469) calcium antagonist renowned for its efficacy in the management of hypertension and angina pectoris.[1] First approved by the FDA in 1987, it has become a cornerstone therapy due to its selectivity for peripheral blood vessels, which minimizes myocardial depression compared to other calcium channel blockers.[2][3] Its unique pharmacokinetic profile, characterized by a long half-life of 30 to 50 hours, allows for convenient once-daily dosing.[3][4] This guide provides a detailed examination of the molecular mechanism, pharmacodynamics, and experimental evaluation of amlodipine maleate.
Core Mechanism of Action
Amlodipine functions as a potent peripheral arterial vasodilator by directly targeting vascular smooth muscle. This action leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. The primary molecular target of amlodipine is the voltage-dependent L-type calcium channel.
Molecular Interaction with the L-type Calcium Channel
Amlodipine inhibits the influx of calcium ions across the cell membranes of vascular smooth muscle and cardiac muscle. It exhibits a higher selectivity for vascular smooth muscle cells over cardiac muscle cells. The drug binds to the alpha-1 subunit of the L-type calcium channels, stabilizing them in an inactive conformation. This prevents the influx of extracellular calcium ions, a critical step in muscle contraction. The binding site for dihydropyridines, including amlodipine, is located within the transmembrane segments IIIS5, IIIS6, and IVS6 of the channel's α1 subunit. Studies using a permanently charged amlodipine derivative suggest this binding site resides within the lipid bilayer or channel pore, closer to the extracellular face of the membrane.
Signaling Pathway of Vasodilation
The therapeutic effect of amlodipine is a direct consequence of its ability to reduce intracellular calcium concentration ([Ca2+]) in vascular smooth muscle cells. This initiates a signaling cascade that leads to vasodilation.
-
Inhibition of Ca2+ Influx : Amlodipine blocks the L-type calcium channels, preventing the entry of Ca2+ into the cell.
-
Reduced Calmodulin Activation : The decrease in intracellular [Ca2+] leads to less calcium binding to calmodulin.
-
Inhibition of MLCK : The Ca2+-calmodulin complex is required to activate Myosin Light Chain Kinase (MLCK). With reduced activation, MLCK is less able to phosphorylate the myosin light chain.
-
Decreased Muscle Contraction : Phosphorylation of the myosin light chain is essential for the interaction between actin and myosin filaments, which drives muscle contraction. Reduced phosphorylation leads to smooth muscle relaxation.
-
Vasodilation : The relaxation of vascular smooth muscle results in the widening of blood vessels (vasodilation), which decreases peripheral vascular resistance and lowers blood pressure.
Beyond this primary pathway, amlodipine has been shown to have other effects. In human vascular smooth muscle cells, it can alter Ca2+ mobilization from internal stores and inhibit the activation of the p42/p44 mitogen-activated protein kinase (ERK 1/2) pathway. It has also been found to induce the expression of miR-21 in vascular smooth muscle cells through an Akt2/Sp1-dependent mechanism, which is involved in regulating the vascular smooth muscle cell phenotype.
Caption: Amlodipine's signaling pathway leading to vasodilation.
Quantitative Pharmacodynamic and Pharmacokinetic Data
Amlodipine's efficacy is supported by its distinct pharmacokinetic and pharmacodynamic properties. Its slow absorption and long elimination half-life contribute to a gradual onset of action, which helps to avoid reflex tachycardia.
| Parameter | Value | Species/System | Reference |
| Pharmacokinetics | |||
| Bioavailability | 60-80% | Human | , |
| Elimination Half-life | 30-60 hours | Human | ,, |
| Peak Plasma Concentration | 6-12 hours post-administration | Human | , |
| Plasma Protein Binding | ~93% | Human | |
| Pharmacodynamics (Binding Affinity & Potency) | |||
| KD for (-)[3H]amlodipine | 1.68 ± 0.12 nM | Rat Cardiac Membranes | |
| Bmax for (-)[3H]amlodipine | 0.34 ± 0.08 pmol/mg protein | Rat Cardiac Membranes | |
| IC50 for N-type channels | 2.7 µM (at -60mV) | Xenopus Oocytes (α1Bα2/δ1β1a) | |
| IC50 for Cav1.2 channels | 57 ± 22 nM | Expressed Channels | |
| IC50 for CavAb channels | 10 nM (after depolarization train) | Bacterial CaVAb Channel |
Key Experimental Protocols
The characterization of amlodipine's function relies on several key experimental techniques.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the flow of ions through the L-type calcium channels in single cells, providing direct evidence of channel blockade.
Objective: To measure the inhibitory effect of amlodipine on L-type Ca2+ channel currents.
Methodology:
-
Cell Preparation: Single ventricular myocytes or vascular smooth muscle cells are isolated.
-
Electrode Placement: A glass micropipette filled with an internal solution is sealed onto the cell membrane, and the patch of membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -60 mV or -80 mV). Depolarizing voltage steps (e.g., to +10 mV) are applied to open the voltage-gated Ca2+ channels.
-
Current Recording: The resulting inward Ca2+ current is recorded.
-
Drug Application: Amlodipine is applied to the cell via perfusion.
-
Data Analysis: The reduction in the Ca2+ current in the presence of amlodipine is measured to determine the degree of channel block. Dose-response curves are generated to calculate the IC50 value. The voltage and frequency dependence of the block can also be assessed.
Caption: Workflow for a whole-cell patch-clamp experiment.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (KD) and the density of binding sites (Bmax) for amlodipine on its target receptor.
Objective: To characterize the binding of radiolabeled amlodipine to the L-type calcium channel.
Methodology:
-
Membrane Preparation: Membrane fragments rich in L-type calcium channels (e.g., from rat cardiac tissue or skeletal muscle t-tubules) are prepared.
-
Incubation: The membrane preparation is incubated with increasing concentrations of a radiolabeled form of amlodipine (e.g., (-)[3H]amlodipine).
-
Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of an unlabeled competitor drug to determine non-specific binding.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding curves are plotted to determine the KD (dissociation constant) and Bmax (maximum binding capacity). Competition binding assays, where a fixed concentration of radioligand is displaced by increasing concentrations of unlabeled amlodipine, can be used to determine the IC50.
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound's role as a calcium channel blocker is well-defined, centering on its high-affinity binding to the α1 subunit of L-type calcium channels in vascular smooth muscle. This interaction inhibits calcium influx, leading to vasodilation and a reduction in blood pressure. Its unique pharmacokinetic properties, including a long half-life and gradual onset of action, contribute significantly to its clinical efficacy and favorable side-effect profile. The detailed understanding of its mechanism, supported by robust experimental data from techniques like patch-clamp electrophysiology and radioligand binding assays, solidifies its position as a critical therapeutic agent and provides a strong foundation for the development of future cardiovascular drugs.
References
Amlodipine Maleate: A Comprehensive Technical Guide to its Molecular Targets in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1][2] Its efficacy in treating cardiovascular diseases stems from its high affinity and selectivity for specific molecular targets within the cardiovascular system.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms of amlodipine, focusing on its primary targets, associated signaling pathways, and the experimental methodologies used to elucidate these interactions. Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle to cause a reduction in peripheral vascular resistance and a decrease in blood pressure.[3]
Primary Molecular Target: L-type Voltage-Gated Calcium Channels
The principal molecular target of amlodipine is the L-type voltage-gated calcium channel (Ca_v1.2) located on the cell membranes of vascular smooth muscle cells and cardiac myocytes. By selectively inhibiting these channels, amlodipine modulates the influx of extracellular calcium ions (Ca²⁺) into the cell. This inhibitory action is the cornerstone of its therapeutic effects in cardiovascular disease. The contraction of cardiac and vascular smooth muscle is dependent on the influx of extracellular calcium ions through these specific ion channels. Amlodipine exhibits a greater effect on vascular smooth muscle cells than on cardiac muscle cells.
Quantitative Binding Data
Radioligand binding assays have been instrumental in quantifying the affinity of amlodipine for its target. These studies have demonstrated high-affinity binding to a single population of sites on the L-type calcium channel.
| Target | Radioligand | Preparation | K_d (nM) | B_max (pmol/mg protein) | Reference |
| L-type Calcium Channel | (-)[³H]amlodipine | Rat cardiac membrane fragments | 1.64 ± 0.17 | 0.45 ± 0.08 | |
| L-type Calcium Channel | (-)[³H]amlodipine | Rat cardiac membrane fragments | 1.68 ± 0.12 | 0.34 ± 0.08 |
Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of amlodipine to L-type calcium channels.
Objective: To determine the dissociation constant (K_d) and maximum binding capacity (B_max) of amlodipine for L-type calcium channels in rat cardiac membranes.
Materials:
-
Tissue Preparation: Rat cardiac membrane fragments.
-
Radioligand: (-)[³H]amlodipine.
-
Buffers: Incubation buffer, wash buffer.
-
Scintillation Cocktail
-
Instrumentation: Homogenizer, centrifuge, scintillation counter.
Methodology:
-
Membrane Preparation:
-
Cardiac tissue is isolated from rats and homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed multiple times and resuspended in the incubation buffer.
-
The protein concentration of the membrane preparation is determined.
-
-
Saturation Binding Assay:
-
A fixed amount of membrane protein is incubated with increasing concentrations of (-)[³H]amlodipine.
-
For each concentration, parallel tubes are prepared with an excess of unlabeled amlodipine to determine non-specific binding.
-
Incubation is carried out for up to 5 hours to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.
-
The specific binding data is then plotted against the radioligand concentration, and the K_d and B_max values are determined by non-linear regression analysis.
-
Signaling Pathways Modulated by Amlodipine
Canonical Pathway: Inhibition of Calcium-Mediated Vascular Contraction
Amlodipine's primary therapeutic effect is achieved through the blockade of L-type calcium channels in vascular smooth muscle cells. This disrupts the normal signaling cascade that leads to vasoconstriction.
-
Mechanism: Under normal physiological conditions, depolarization of the cell membrane opens L-type calcium channels, allowing Ca²⁺ to enter the cell. The influx of Ca²⁺ leads to its binding with calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK). Activated MLCK phosphorylates the myosin light chain, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction. Amlodipine, by blocking the initial influx of Ca²⁺, prevents this entire cascade, leading to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.
Secondary Pathways and Pleiotropic Effects
Beyond its primary role as a calcium channel blocker, amlodipine exhibits several other effects that contribute to its cardiovascular benefits.
-
Nitric Oxide (NO) and Adenosine-Dependent Vasodilation: Amlodipine has been shown to increase the production of nitric oxide (NO), a potent vasodilator. It may also enhance adenosine (B11128) levels, which further promotes vasodilation. Studies suggest that amlodipine-induced coronary vasodilation in ischemic hearts is mediated by both adenosine- and NO-dependent mechanisms. This is partly attributed to amlodipine's antioxidant properties, which reduce oxidative stress that can otherwise decrease the bioavailability of NO and adenosine.
-
Akt2/Sp1/miR-21 Signaling Pathway: Recent research has uncovered a novel mechanism involving the Akt2/Sp1/miR-21 signaling pathway in vascular smooth muscle cells (VSMCs). Amlodipine promotes the activation of Akt2, which leads to the translocation of the Sp1 transcription factor into the nucleus. In the nucleus, Sp1 increases its binding activity to the miR-21 promoter, which in turn regulates the expression of genes involved in VSMC differentiation and contributes to vasodilation.
Conclusion
The therapeutic efficacy of amlodipine maleate (B1232345) in cardiovascular disease is primarily attributed to its high-affinity blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure. Quantitative data from radioligand binding assays confirm its potent interaction with this target. Furthermore, amlodipine exhibits pleiotropic effects, including the modulation of nitric oxide and adenosine pathways, as well as influencing gene expression through the Akt2/Sp1/miR-21 signaling cascade. A thorough understanding of these molecular targets and pathways is crucial for the continued development of novel cardiovascular therapies and for optimizing the clinical use of amlodipine.
References
- 1. Pharmacogenomic Study of Selected Genes Affecting Amlodipine Blood Pressure Response in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amlodipine. A reappraisal of its pharmacological properties and therapeutic use in cardiovascular disease PMID: 8521773 | MCE [medchemexpress.cn]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Amlodipine Maleate
This document provides an in-depth technical overview of the core physicochemical properties of amlodipine (B1666008) maleate (B1232345), focusing on its solubility and stability characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.
Solubility Characteristics
Amlodipine's solubility is a critical factor influencing its dissolution and bioavailability. While data for the maleate salt is specific in some cases, much of the quantitative data is derived from studies on amlodipine free base or other salt forms, such as besylate. Amlodipine is classified as a weakly basic drug with a pKa of approximately 9.0.[1]
The aqueous solubility of amlodipine is highly dependent on pH. As a basic compound, its solubility increases significantly in acidic conditions. A saturated solution of (S)-amlodipine maleate in water has a pH of 4.9.[2] In the physiological pH range of 1.2 to 6.8, the lowest aqueous solubility of amlodipine at 37°C is approximately 1 mg/mL, which allows it to be classified as a "highly soluble" drug according to the World Health Organization (WHO) guidelines based on its dose-to-solubility ratio.[1] The solubility profile shows a dramatic increase to over 100 mg/mL at a pH below 3.8.[2]
Amlodipine exhibits varied solubility in common organic solvents. This data is crucial for developing analytical methods and understanding its behavior during manufacturing processes.
Table 1: Solubility of Amlodipine in Various Solvents
| Solvent | Form | Solubility | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | Free Base | ~20 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Free Base | ~12.5 mg/mL | |
| Ethanol | Free Base | ~12.5 mg/mL | |
| Methanol (B129727) | Besylate Salt | Freely Soluble | |
| Ethanol (95%) | Besylate Salt | Sparingly Soluble | |
| 2-Propanol | Besylate Salt | Slightly Soluble | |
| Water | Besylate Salt | Slightly Soluble |
| Aqueous Buffer (PBS, pH 7.2) | Free Base | ~0.077 mg/mL (in 1:12 DMF:PBS) | |
Note: "Freely Soluble," "Sparingly Soluble," and "Slightly Soluble" are qualitative terms as defined by pharmacopeias.
Stability Characteristics
Understanding the stability of amlodipine maleate is essential for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are used to identify potential degradation pathways and products.
Amlodipine has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. The primary degradation pathways are identified as basic hydrolysis and photolysis. The molecule is relatively stable under neutral, thermal, and humid conditions.
Table 2: Summary of Amlodipine Stability Under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Observed Degradation | Key Degradation Products | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Minor to significant degradation reported (1% to 60%). | Pyridine (B92270) derivative (Impurity D) | |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation (up to 43%). Considered a main degradation pathway. | Pyridine derivative | |
| Oxidation | 3-30% H₂O₂ | Minor to significant degradation reported (1% to 20%). | Pyridine derivative (Impurity D) | |
| Photolytic | UV and Visible Light | Significant degradation. Considered a main degradation pathway. | Pyridine derivative |
| Thermal | 80-105°C | Generally stable; minimal degradation observed in solid state. | No major impurities formed. | |
The most prominent degradation pathway for amlodipine involves the oxidation (aromatization) of its dihydropyridine (B1217469) ring to form a pyridine derivative, often referred to as Impurity D in pharmacopeial monographs. This transformation leads to a loss of pharmacological activity.
Caption: Primary degradation pathway of amlodipine.
Experimental Protocols
The following sections describe generalized methodologies for assessing the solubility and stability of this compound.
This protocol outlines the equilibrium solubility measurement, a standard method for determining the intrinsic solubility of a compound.
-
Preparation: Prepare a series of buffered aqueous solutions at various pH levels (e.g., 1.2, 4.5, 6.8) and select relevant organic solvents.
-
Sample Addition: Add an excess amount of this compound powder to a known volume of each solvent in a sealed container (e.g., glass vial). This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of amlodipine using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
This protocol describes a typical workflow for stress testing to identify degradation products and pathways, crucial for developing a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M to 5 M HCl) and store at room temperature or elevated temperature (e.g., 80°C) for a specified duration (e.g., 6-48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M to 5 M NaOH) and store under similar conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and store for a defined period.
-
Thermal Degradation: Store the solid drug substance or a solution in an oven at a high temperature (e.g., 80-105°C) for several days.
-
Photolytic Degradation: Expose the solid drug substance or a solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/square meter).
-
-
Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and degradation products. A common setup includes:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile, methanol).
-
Detection: UV detection, typically at 237 nm or 360 nm.
-
-
Peak Purity and Mass Balance: Assess the purity of the amlodipine peak in the stressed chromatograms using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the active substance corresponds to the increase in degradation products.
Caption: Workflow for forced degradation studies.
References
Early Research on Amlodipine Maleate's Antianginal Properties: A Technical Guide
This technical guide provides an in-depth analysis of the foundational research on the antianginal properties of amlodipine (B1666008) maleate (B1232345). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core experimental data, methodologies, and physiological mechanisms established in early clinical investigations.
Core Mechanism of Antianginal Action
Amlodipine exerts its antianginal effects primarily through its action as a dihydropyridine (B1217469) calcium channel blocker. By inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle, amlodipine leads to peripheral and coronary artery vasodilation. This vasodilation reduces systemic vascular resistance (afterload), thereby decreasing myocardial oxygen demand. Additionally, by dilating coronary arteries, amlodipine increases myocardial oxygen supply.[1][2]
The signaling pathway for amlodipine's action in vascular smooth muscle cells begins with its binding to the L-type calcium channels, preventing the influx of extracellular calcium. This reduction in intracellular calcium concentration inhibits the formation of the calcium-calmodulin complex. Consequently, there is decreased activation of myosin light chain kinase (MLCK), leading to reduced phosphorylation of the myosin light chain. This cascade of events ultimately results in smooth muscle relaxation and vasodilation.
Summary of Quantitative Data from Early Clinical Trials
The following tables summarize the key quantitative findings from early clinical trials investigating the antianginal efficacy of amlodipine maleate. These studies typically involved patients with stable exertional angina and employed placebo-controlled, double-blind, and often crossover designs.
Table 1: Hemodynamic Effects of Intravenous Amlodipine in Patients with Stable Angina
| Parameter | Baseline (Mean ± SD) | After 10 mg IV Amlodipine (Mean ± SD) | P-value |
| Heart Rate (beats/min) | 75 ± 12 | 80 ± 15 | < 0.05 |
| Mean Arterial Pressure (mmHg) | 99 ± 11 | 91 ± 10 | < 0.05 |
| Systemic Vascular Resistance (dynes/sec/cm⁵) | 1091 ± 205 | 815 ± 390 | Not specified |
Data from a study assessing the hemodynamic effects 45 minutes after intravenous administration in 18 subjects with stable angina pectoris.[3]
Table 2: Effects of Amlodipine on Exercise Tolerance in Patients with Stable Angina
| Parameter | Placebo | Amlodipine (10 mg/day) | P-value |
| Total Exercise Time (seconds) | |||
| Baseline | 299 ± 43 | - | - |
| 4 hours post-dose | - | 346 ± 49 | < 0.01 |
| 8 hours post-dose | - | 368 ± 50 | < 0.01 |
| Time to Onset of Angina (seconds) | |||
| % Change from Baseline | -16.5% | +37% | Not specified |
| Total Exercise Time (seconds) - Crossover Study | |||
| Change from Baseline | +0.1% | +8.8% | 0.0004 |
| Total Work (kilopondmeters) - Crossover Study | |||
| Change from Baseline | +1.7% | +24% | 0.0006 |
Data compiled from multiple studies on patients with stable exertional angina.[1][4]
Table 3: Dose-Response Relationship of Amlodipine on Exercise Duration
| Amlodipine Dose | Number of Patients (n) | Mean Change in Total Exercise Time from Baseline |
| 1.25 mg | 12 | Statistically significant increase vs. placebo |
| 2.5 mg | 12 | Statistically significant increase vs. placebo |
| 5 mg | 12 | Statistically significant increase vs. placebo |
| 10 mg | 12 | +24% |
| Placebo | 12 | -20% |
Data from a 4-week double-blind, parallel dose-response study in 60 patients.
Experimental Protocols in Early Amlodipine Research
The following sections detail the methodologies employed in the key experiments cited in the early evaluation of amlodipine's antianginal properties.
Assessment of Antianginal Efficacy using Treadmill Exercise Testing
A common methodology for assessing the anti-anginal efficacy of amlodipine was through standardized exercise treadmill testing.
Patient Population:
-
Patients with a history of chronic stable exertional angina.
-
Reproducible exercise-induced angina and ST-segment depression on a screening treadmill test.
-
Washout period from other antianginal medications prior to the study.
Typical Protocol (Bruce Treadmill Protocol): The Bruce protocol is a multi-stage test where the treadmill speed and incline are increased every three minutes.
-
Stage 1: 1.7 mph at a 10% grade
-
Stage 2: 2.5 mph at a 12% grade
-
Stage 3: 3.4 mph at a 14% grade
-
Subsequent Stages: Incremental increases in speed and grade.
Endpoints Measured:
-
Total Exercise Duration: The total time the patient was able to exercise.
-
Time to Onset of Angina: The time at which the patient first reported experiencing angina.
-
Time to 1 mm ST-segment Depression: The time at which the electrocardiogram (ECG) showed a 1 mm depression in the ST segment, indicative of myocardial ischemia.
-
Maximal ST-segment Depression: The greatest depression of the ST segment observed during the test.
-
Rate-Pressure Product (Double Product): Calculated as Heart Rate × Systolic Blood Pressure, an indicator of myocardial oxygen consumption.
Study Design: Many studies employed a double-blind, placebo-controlled, crossover design. Patients would receive a period of treatment with amlodipine and a period with a placebo, with a washout period in between. The order of treatment was randomized.
Hemodynamic Monitoring
Invasive hemodynamic monitoring was utilized in some early studies to directly measure the physiological effects of amlodipine.
Patient Population:
-
Patients with stable angina pectoris, often with angiographically confirmed coronary artery disease.
Protocol:
-
A pulmonary artery (PA) catheter (e.g., Swan-Ganz) was inserted to measure various hemodynamic parameters.
-
Baseline measurements were taken before drug administration.
-
Amlodipine was administered intravenously, and measurements were repeated at specified intervals.
Method for Cardiac Output Measurement (Thermodilution):
-
A known volume of a cold solution (e.g., saline or 5% dextrose) is injected into the right atrium through a port on the PA catheter.
-
A thermistor at the tip of the catheter in the pulmonary artery measures the change in blood temperature as the cold solution mixes with the blood.
-
The cardiac output is calculated from the temperature change over time using the Stewart-Hamilton equation.
Parameters Measured:
-
Cardiac Output (CO): The volume of blood pumped by the heart per minute.
-
Heart Rate (HR): Number of heartbeats per minute.
-
Mean Arterial Pressure (MAP): Average arterial pressure during a single cardiac cycle.
-
Pulmonary Artery Pressure (PAP): Blood pressure in the pulmonary artery.
-
Pulmonary Capillary Wedge Pressure (PCWP): An indirect measure of left atrial pressure.
-
Systemic Vascular Resistance (SVR): Calculated as (MAP - Central Venous Pressure) / CO × 80.
Statistical Analysis:
-
Data were typically analyzed using paired t-tests or analysis of variance (ANOVA) to compare measurements before and after drug administration, and to compare the effects of amlodipine with placebo. P-values less than 0.05 were generally considered statistically significant.
Conclusion
The early research on this compound robustly established its efficacy as an antianginal agent. Through well-designed clinical trials employing rigorous experimental protocols such as standardized treadmill testing and invasive hemodynamic monitoring, a clear picture of its mechanism of action and clinical benefits emerged. The quantitative data consistently demonstrated that amlodipine reduces the frequency of angina attacks and improves exercise tolerance in patients with stable angina. These foundational studies paved the way for amlodipine's widespread use in the management of angina pectoris.
References
- 1. A double-blind dose-response study of amlodipine in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics of amlodipine: hemodynamic effects and antianginal efficacy after atrial pacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antianginal effects of amlodipine at a single dose on exertional angina patients using treadmill exercise testing--a randomized crossover study in comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Amlodipine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine (B1666008) maleate (B1232345), a long-acting dihydropyridine (B1217469) calcium channel blocker, is primarily used in the management of hypertension and angina.[1] Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] Beyond its well-established cardiovascular effects, emerging in vitro research has unveiled pleiotropic activities of amlodipine, including anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer cell lines, as well as modulatory effects on endothelial and vascular smooth muscle cell functions.[4][5]
These application notes provide detailed protocols for key in vitro assays to investigate the cellular effects of amlodipine maleate. The protocols are designed to be adaptable to a range of cell types and research questions.
Data Presentation
Table 1: IC50 Values of Amlodipine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | 8.66 | 48 | MTT | |
| MCF-7 | Breast Cancer | 12.60 | 48 | MTT | |
| A549 | Non-Small Cell Lung Cancer | 23 | 48 | MTT | |
| H1299 | Non-Small Cell Lung Cancer | 25.66 | 48 | MTT | |
| HT-29 | Colon Cancer | >10 µg/ml (>20 µM) | 48 | MTT |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Target cells (e.g., cancer cell lines, endothelial cells, vascular smooth muscle cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Amlodipine Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentrations should typically range from 2.5 µM to 50 µM. Remove the overnight culture medium from the wells and add 100 µL of the amlodipine-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest amlodipine dose.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol facilitates the detection of apoptosis (programmed cell death) induced by this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay evaluates the effect of this compound on the invasive potential of cells.
Materials:
-
Target cells (typically invasive cancer cell lines like MDA-MB-231)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)
-
24-well plates
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Chamber Rehydration: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper and lower chambers. Incubate for 2 hours at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound.
-
Seeding: After rehydration, remove the medium and seed the cells (e.g., 5 x 10^4 cells) in the upper chamber.
-
Chemoattraction: Add complete medium (containing fetal bovine serum) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-invasive Cells: After incubation, use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Western Blotting for Signaling Pathway Analysis
This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Target cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: Signaling pathways modulated by this compound in vitro.
References
- 1. Amlodipine increases endothelial nitric oxide release by modulating binding of native eNOS protein complex to caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models Studying Amlodipine Maleate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine (B1666008) maleate (B1232345), a long-acting dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. To elucidate its therapeutic effects and underlying molecular mechanisms, various in vivo animal models have been instrumental. These models allow for the controlled investigation of amlodipine's efficacy on cardiovascular parameters, target organ damage, and cellular signaling pathways.
This document provides detailed application notes and protocols for several established animal models used to study the efficacy of amlodipine maleate. It includes summaries of quantitative data, step-by-step experimental procedures, and visualizations of key experimental workflows and signaling pathways.
Data Presentation: Efficacy of this compound in Various Animal Models
The following tables summarize the quantitative effects of this compound in different in vivo models of cardiovascular disease.
Table 1: Effect of Amlodipine on Blood Pressure in Hypertensive Rat Models
| Animal Model | Amlodipine Dose | Treatment Duration | Systolic Blood Pressure (SBP) Reduction | Reference |
| Spontaneously Hypertensive Rat (SHR) | 2 mg/kg/day, p.o. | 6 months | Reduced in a dose-dependent manner | [1] |
| Spontaneously Hypertensive Rat (SHR) | 8 mg/kg/day, p.o. | 6 months | Reduced in a dose-dependent manner | [1] |
| Spontaneously Hypertensive Rat (SHR) | 20 mg/kg/day, p.o. | 6 months | Reduced in a dose-dependent manner | [1] |
| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day, p.o. | 30 weeks | Significant reduction (p < 0.01) | [2] |
| Spontaneously Hypertensive Rat (SHR) | 1 mg·kg−1·d−1, p.o. | Long-term | No significant effect on BP level alone | [3] |
| L-NAME-Induced Hypertensive Rat | 400 mg/kg/day E. cardamomum + 2.5 mg/kg/day Amlodipine, p.o. | 21 days | Significant reduction in SBP and DBP | |
| 5/6 Nephrectomized SHR with high-salt diet | 2 mg/kg/day, p.o. | 10 weeks | SBP reduced to 237 +/- 23 mmHg from 287 +/- 5 mmHg in control | [No source available] |
Table 2: Effect of Amlodipine on Cardiac Hypertrophy and Remodeling
| Animal Model | Amlodipine Dose | Treatment Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | 8 and 20 mg/kg/day, p.o. | 6 months | Reduced cardiac hypertrophy | |
| Spontaneously Hypertensive Rat (SHR) | 2, 8, and 20 mg/kg/day, p.o. | 6 months | Reduced cardiac fibrosis at all doses | |
| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day, p.o. | 30 weeks | Reduced heart-to-body-weight ratio | |
| Spontaneously Hypertensive Rat (SHR) | Not specified | Not specified | Significantly decreased left ventricular mass index and cardiomyocyte cross-sectional area | |
| Myocardial Infarction (Rat) | 0.25 mg/kg and 1.0 mg/kg, i.v. twice daily | 7 days post-infarction | No significant difference in infarct extent or scar thickness | |
| Myocardial Ischemia (Canine) | 150 µg/kg, i.v. | 15 min before reperfusion | Reduced infarct size (34.5 ± 3.8% vs. 45.9 ± 2.8% in control) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of hypertension that closely mimics human essential hypertension.
Protocol:
-
Animal Selection: Use male or female SHRs, typically starting experiments at 8-12 weeks of age when hypertension is established. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Housing and Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with free access to standard chow and water. Allow for at least one week of acclimatization before the start of the experiment.
-
Drug Preparation and Administration:
-
This compound can be dissolved in distilled water or 0.5% carboxymethyl cellulose (B213188) (CMC).
-
Administer amlodipine or vehicle daily via oral gavage at the desired dosage (e.g., 2, 8, or 20 mg/kg/day).
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP) and heart rate (HR) at regular intervals (e.g., weekly) using the non-invasive tail-cuff method.
-
For continuous and more accurate measurements, telemetric devices can be surgically implanted.
-
-
Endpoint Analysis (after treatment period, e.g., 6 months):
-
Cardiac Hypertrophy: Euthanize the animals, excise the hearts, and weigh the left ventricle (LV). Calculate the LV mass index (LV weight/body weight).
-
Fibrosis: Fix heart tissue in 10% buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Molecular Analysis: Snap-freeze heart tissue in liquid nitrogen for subsequent analysis of protein expression (Western blot) or gene expression (RT-qPCR) of hypertrophy and fibrosis markers (e.g., ANP, BNP, collagen I, collagen III).
-
Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertension Model
This model induces hypertension through the inhibition of nitric oxide synthase (NOS), leading to endothelial dysfunction and increased peripheral resistance.
Protocol:
-
Animal Selection: Use adult male Wistar rats (or other appropriate strains).
-
Induction of Hypertension:
-
Dissolve L-NAME in drinking water at a concentration that provides a daily dose of approximately 40 mg/kg.
-
Provide the L-NAME solution as the sole source of drinking water for the duration of the study (e.g., 4-8 weeks).
-
-
Amlodipine Treatment:
-
Prepare and administer this compound as described in the SHR protocol.
-
Treatment can be initiated concurrently with L-NAME administration (prophylactic) or after hypertension is established (therapeutic).
-
-
Monitoring and Analysis:
-
Monitor blood pressure weekly using the tail-cuff method.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., markers of oxidative stress).
-
Harvest organs (heart, aorta, kidneys) for histological and molecular analysis as described in the SHR protocol.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This is a model of mineralocorticoid-induced, low-renin, volume-dependent hypertension.
Protocol:
-
Animal Selection: Use young adult male Sprague-Dawley or Wistar rats.
-
Surgical Procedure (Uninephrectomy):
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the kidney.
-
Suture the muscle and skin layers. Provide post-operative analgesia.
-
-
DOCA and Salt Administration:
-
One week after surgery, begin DOCA administration. This can be done via subcutaneous injection of DOCA suspended in oil (e.g., 40 mg/kg twice weekly) or by implanting a slow-release DOCA pellet (e.g., 50 mg/kg).
-
Replace the drinking water with a 1% NaCl solution.
-
-
Amlodipine Treatment: Administer amlodipine or vehicle as described in the SHR protocol.
-
Monitoring and Analysis: Monitor blood pressure and perform endpoint analyses as described for the other hypertension models.
Renovascular Hypertension (Two-Kidney, One-Clip; 2K1C) Model
This model mimics renovascular hypertension caused by renal artery stenosis, leading to activation of the renin-angiotensin-aldosterone system (RAAS).
Protocol:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Through a flank or midline incision, expose the left renal artery.
-
Carefully place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to induce stenosis. The contralateral kidney remains untouched.
-
Close the incision and provide post-operative care.
-
-
Amlodipine Treatment: Begin treatment after a period of hypertension development (e.g., 2-4 weeks post-surgery). Administer amlodipine as previously described.
-
Monitoring and Analysis:
-
Monitor blood pressure regularly.
-
At the end of the study, collect blood for plasma renin activity measurement.
-
Harvest kidneys and heart for histological and molecular analysis.
-
Myocardial Infarction (MI) Model by Left Anterior Descending (LAD) Coronary Artery Ligation
This surgical model is used to study the effects of drugs on cardiac ischemia, infarction, and post-MI remodeling.
Protocol:
-
Animal Selection: Use adult male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat, intubate, and connect to a small animal ventilator.
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD with a suture (e.g., 6-0 silk) to induce myocardial infarction.
-
Close the chest in layers and allow the animal to recover. Provide appropriate post-operative care, including analgesia.
-
-
Amlodipine Treatment:
-
Treatment can be administered before (pre-treatment), during (peri-treatment), or after (post-treatment) the MI procedure, depending on the study's objective.
-
Administer amlodipine via the desired route (e.g., intravenous or oral gavage).
-
-
Infarct Size Assessment:
-
At a specified time point post-MI (e.g., 24 hours or several weeks), euthanize the animal and excise the heart.
-
Perfuse the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) myocardium.
-
Image the heart slices and quantify the infarct size as a percentage of the total left ventricular area.
-
-
Cardiac Function and Remodeling:
-
Echocardiography can be performed at different time points to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological analysis can be used to evaluate cardiac remodeling, including ventricular wall thickness and fibrosis.
-
Visualization of Signaling Pathways and Experimental Workflows
Amlodipine's Mechanism of Action in Vascular Smooth Muscle Cells
Amlodipine primarily exerts its vasodilatory effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of events that ultimately results in muscle relaxation.
Caption: Amlodipine's mechanism of action in vascular smooth muscle cells.
Experimental Workflow for a Pre-clinical Study of Amlodipine in SHRs
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of amlodipine in spontaneously hypertensive rats.
Caption: Experimental workflow for an SHR study.
Amlodipine's Influence on Endothelial Signaling Pathways
Beyond its direct effects on smooth muscle, amlodipine has been shown to influence endothelial function, partly through the Akt/eNOS signaling pathway, which leads to the production of nitric oxide (NO), a potent vasodilator.
Caption: Amlodipine's effect on the Akt/eNOS signaling pathway in endothelial cells.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild DOCA-salt hypertension: sympathetic system and role of renal nerves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Amlodipine Maleate Formulations
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the essential analytical techniques for the quality control and characterization of Amlodipine (B1666008) Maleate formulations. The protocols provided are foundational for ensuring the identity, purity, strength, and performance of the final drug product.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of Amlodipine Maleate and the detection of any related substances or impurities.[1] Its high resolution and sensitivity make it an indispensable tool in pharmaceutical analysis.
A reversed-phase HPLC method is typically employed for the separation and quantification of amlodipine. The method's validation is crucial to ensure reliable and accurate results. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]
Experimental Protocol: HPLC Assay of this compound Tablets
Objective: To quantify the amount of this compound in a tablet formulation.
Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Orthophosphoric acid
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV detector (e.g., Shimadzu LC-20AD)[4]
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[4]
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile: Methanol: Triethylamine solution (15:35:50, v/v/v) |
| Column | C18 (e.g., 3.9 mm x 150 mm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Mobile Phase Preparation: Prepare the triethylamine solution by adding 7.0 mL of triethylamine to 900 mL of water and adjusting the pH with orthophosphoric acid. Mix the acetonitrile, methanol, and triethylamine solution in the specified ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh about 50 mg of Amlodipine Besylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 60 mL of the mobile phase with the aid of sonication. Dilute to the mark with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration.
-
Sample Solution Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 5 mg of amlodipine to a 100 mL volumetric flask. Add about 60 mL of mobile phase and sonicate for 15 minutes to dissolve the amlodipine. Dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the amlodipine peak.
-
Calculation: Calculate the percentage of amlodipine in the tablets using the following formula:
% Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Data Presentation: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.8 - 24 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.6% - 101.6% |
| Precision (RSD) | |
| - Intraday | < 1% |
| - Interday | < 1% |
| LOD | 0.0631 µg/mL |
| LOQ | 0.19 µg/mL |
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorbance of amlodipine at its wavelength of maximum absorption (λmax).
Experimental Protocol: UV-Visible Spectrophotometric Assay
Objective: To determine the amount of this compound in a tablet formulation using UV-Visible spectrophotometry.
Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Methanol, HPLC grade
-
Distilled water
Equipment:
-
UV-Visible spectrophotometer with 1 cm quartz cuvettes
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: A mixture of methanol and water (60:40) is a suitable solvent for amlodipine.
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Add 5 mL of the solvent and sonicate for 20 minutes. Make up the volume with the solvent.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 5-25 µg/mL).
-
Sample Solution Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 5 mg of amlodipine to a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 15 minutes. Dilute to the mark with methanol. Further dilute to obtain a final concentration within the linear range.
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the λmax of amlodipine (around 366 nm) against a solvent blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.
-
Calculation: Determine the concentration of amlodipine in the sample solution from the calibration curve. Calculate the percentage of amlodipine in the tablets.
Data Presentation: UV-Spectrophotometry Method Validation Parameters
| Parameter | Result |
| λmax | 366 nm |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.6% |
| Precision (RSD) | |
| - Intraday | 0.56% |
| - Interday | 0.26% |
| LOD | 0.136 µg/mL |
| LOQ | 0.400 µg/mL |
Workflow for UV-Spectrophotometric Analysis
Caption: Workflow for UV-Spectrophotometric analysis of Amlodipine.
Dissolution Testing
Dissolution testing is a critical in vitro test that measures the rate and extent of drug release from a solid dosage form. It is used to assess the bioequivalence of different formulations and to ensure batch-to-batch consistency. For amlodipine tablets, the dissolution test is typically performed using a USP Type 2 (paddle) apparatus.
Experimental Protocol: Dissolution Test for this compound Tablets
Objective: To evaluate the in vitro dissolution profile of this compound tablets.
Materials and Reagents:
-
This compound tablets
-
0.01 N Hydrochloric acid (HCl)
-
Phosphate (B84403) buffer (pH 6.8)
-
Acetate (B1210297) buffer (pH 4.5)
Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Visible Spectrophotometer or HPLC system
-
Syringes with 0.45 µm filters
-
Constant temperature water bath
Dissolution Conditions:
| Parameter | Condition |
|---|---|
| Apparatus | USP Type 2 (Paddle) |
| Dissolution Medium | 500 mL of 0.01 N HCl |
| Paddle Speed | 75 rpm |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 5, 10, 15, 20, 25, 30 minutes |
Procedure:
-
Media Preparation: Prepare the dissolution media (0.01 N HCl, acetate buffer pH 4.5, and phosphate buffer pH 6.8).
-
Apparatus Setup: Set up the dissolution apparatus according to the specified conditions.
-
Test Initiation: Place one tablet in each dissolution vessel.
-
Sampling: At each specified time point, withdraw a 5 mL aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Filter the withdrawn samples through a 0.45 µm filter. Analyze the concentration of amlodipine in the filtrate using a validated UV-Visible spectrophotometric or HPLC method.
-
Data Analysis: Calculate the percentage of the labeled amount of amlodipine dissolved at each time point. The specification for immediate-release amlodipine tablets is typically not less than 75% of the labeled amount dissolved in 30 minutes.
Data Presentation: Typical Dissolution Profile
| Time (minutes) | % Drug Released (Brand A) | % Drug Released (Brand B) |
| 5 | 65 | 70 |
| 10 | 88 | 91 |
| 15 | 95 | 96 |
| 20 | 98 | 99 |
| 30 | >99 | >99 |
Note: The dissolution profiles of generic products are often compared to the innovator product to establish in vitro equivalence.
Logical Relationship in Dissolution Testing
Caption: Logical progression from formulation to predicted absorption.
References
Application Notes and Protocols for the Spectrophotometric Analysis of Amlodipine in Pharmaceutical Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amlodipine is a widely prescribed dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina.[1][2][3] Its therapeutic efficacy necessitates accurate and reliable quantitative analysis in pharmaceutical formulations to ensure dosage uniformity and patient safety. Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid analytical technique extensively employed for the routine quality control of Amlodipine in bulk drug and tablet dosage forms.[4][5] This document provides detailed application notes and experimental protocols for the spectrophotometric analysis of Amlodipine.
Mechanism of Action of Amlodipine
Amlodipine exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This blockade of calcium entry leads to the relaxation of vascular smooth muscles, resulting in vasodilation and a subsequent reduction in blood pressure.
Caption: Signaling pathway of Amlodipine's mechanism of action.
Experimental Protocols
Several validated UV-Vis spectrophotometric methods have been developed for the quantification of Amlodipine in pharmaceutical preparations. The choice of solvent is critical as it influences the wavelength of maximum absorbance (λmax). Here, we present protocols using different solvents.
Method 1: Analysis using Methanol (B129727)
This is one of the most common and straightforward methods for Amlodipine analysis.
1. Materials and Reagents:
-
Amlodipine Besylate reference standard
-
Methanol (Analytical Grade)
-
Commercially available Amlodipine tablets
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Amlodipine Besylate reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol by sonication for 15 minutes.
-
Make up the volume to 100 mL with methanol.
3. Preparation of Working Standard Solutions and Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 5 to 30 µg/mL.
-
Scan each solution from 200 to 400 nm using methanol as a blank to determine the λmax. The reported λmax for Amlodipine in methanol is approximately 238-239 nm and 360-364 nm. For this protocol, we will use the more frequently cited λmax around 239 nm.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
4. Preparation of Sample Solution:
-
Weigh and powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Amlodipine.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with methanol and filter the solution through a suitable filter paper (e.g., Whatman No. 41).
-
Dilute the filtrate with methanol to obtain a final concentration within the linearity range of the calibration curve.
5. Quantification:
-
Measure the absorbance of the final sample solution at the λmax.
-
Determine the concentration of Amlodipine in the sample solution from the calibration curve.
-
Calculate the amount of Amlodipine per tablet using the following formula: Amount of Amlodipine per tablet (mg) = (C × D × A) / W Where:
-
C = Concentration of Amlodipine from the calibration curve (µg/mL)
-
D = Dilution factor
-
A = Average weight of a tablet (mg)
-
W = Weight of the powdered tablet taken (mg)
-
Method 2: Analysis using 0.01% Ortho-Phosphoric Acid
This method provides an alternative solvent system for the analysis.
1. Materials and Reagents:
-
Amlodipine Besylate reference standard
-
Ortho-Phosphoric Acid (Analytical Grade)
-
Distilled Water
-
Commercially available Amlodipine tablets
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of 0.01% Ortho-Phosphoric Acid Solution:
-
Pipette 0.1 mL of ortho-phosphoric acid into a 1000 mL volumetric flask.
-
Make up the volume to 1000 mL with distilled water.
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of Amlodipine Besylate and transfer to a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.01% ortho-phosphoric acid.
4. Preparation of Working Standard Solutions and Calibration Curve:
-
Prepare a secondary stock solution of 100 µg/mL by diluting 10 mL of the primary stock to 100 mL with distilled water.
-
From the secondary stock, prepare working standards in the range of 5-25 µg/mL in 10 mL volumetric flasks using distilled water as the diluent.
-
Scan the solutions from 200-400 nm against a blank of distilled water. The λmax for Amlodipine in this medium is reported to be 366 nm.
-
Measure the absorbance of the working standards at 366 nm and plot the calibration curve.
5. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 25 mg of Amlodipine to a 25 mL volumetric flask.
-
Add the solvent, sonicate, make up to volume, and filter.
-
Perform necessary dilutions with distilled water to bring the concentration into the linear range.
6. Quantification:
-
Measure the absorbance of the diluted sample solution at 366 nm.
-
Calculate the concentration and the amount of Amlodipine per tablet as described in Method 1.
Caption: General experimental workflow for spectrophotometric analysis.
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data from various validated spectrophotometric methods for Amlodipine analysis, providing a clear comparison.
Table 1: Method Parameters for Amlodipine Analysis
| Solvent System | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Methanol | 239 | 2-10 | 0.9995 | |
| Methanol | 281 | 5-30 | 0.9996 | |
| Methanol | 360 | 5-40 | 0.998 | |
| 0.01% O-Phosphoric Acid / Water | 366 | 5-25 | 0.999 | |
| 2M Urea Solution | 243 | 5-25 | 0.9986 | |
| Ethanol | 360 | 5-40 | 0.998 | |
| 40% Sodium Benzoate | 243 | 2-10 | - |
Table 2: Sensitivity and Recovery Data
| Solvent System | LOD (µg/mL) | LOQ (µg/mL) | % Recovery | Reference |
| Methanol | 0.096 | 0.291 | 99.79 - 100.33 | |
| Methanol | 0.132 | 0.416 | 99.6 - 99.8 | |
| 0.01% O-Phosphoric Acid / Water | 0.136 | 0.400 | 99.80 | |
| 2M Urea Solution | - | 5 | 99.94 - 99.96 | |
| Distilled Water (Derivative) | 0.059 | 0.178 | 99.66 - 100.66 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values may vary based on the specific instrumentation and experimental conditions. The percentage recovery is a measure of the method's accuracy.
Conclusion
UV-Vis spectrophotometry offers a simple, rapid, and reliable approach for the quantitative determination of Amlodipine in pharmaceutical dosage forms. The methods presented are validated and suitable for routine quality control analysis. The selection of a particular method may depend on the availability of solvents and the specific requirements of the laboratory. The provided data and protocols serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical analysis.
References
Application Notes & Protocols: Cell-Based Assays for Determining Amlodipine Maleate Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amlodipine (B1666008) maleate (B1232345) is a long-acting calcium channel blocker of the dihydropyridine (B1217469) class, widely prescribed for the management of hypertension and angina.[1][2][3][4] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells.[1] This blockade prevents the influx of calcium ions, leading to vasodilation, reduced peripheral vascular resistance, and consequently, a decrease in blood pressure. Determining the potency of amlodipine maleate in a cellular context is crucial for quality control, drug development, and mechanistic studies. This document provides detailed protocols for cell-based assays to quantify the potency of this compound, focusing on its effects on calcium influx and cell viability.
Amlodipine is known to be a peripheral arterial vasodilator that acts directly on vascular smooth muscle, leading to a reduction in peripheral vascular resistance and a decrease in blood pressure. It achieves this by inhibiting the influx of calcium ions across cell membranes, with a more pronounced effect on vascular smooth muscle cells than on cardiac muscle cells.
Calcium Influx Assay
This assay directly measures the primary pharmacological effect of this compound – the inhibition of calcium influx through L-type calcium channels. A fluorescent calcium indicator dye is used to monitor changes in intracellular calcium concentration following depolarization.
Principle:
Cells expressing L-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane, typically induced by a high concentration of potassium chloride (KCl), opens voltage-gated calcium channels, leading to an influx of extracellular calcium and an increase in intracellular fluorescence. Amlodipine, as a calcium channel blocker, will inhibit this influx in a dose-dependent manner, resulting in a reduced fluorescent signal. The potency of amlodipine is determined by calculating its IC50 value (the concentration that inhibits 50% of the calcium influx).
Experimental Protocol:
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK-293 cells stably expressing CaV1.2, or a vascular smooth muscle cell line)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or a FLIPR Calcium Assay Kit)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium Chloride (KCl) solution (e.g., 100 mM in HBSS)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution by reconstituting the fluorescent calcium indicator in anhydrous DMSO and then diluting it in HBSS with 20 mM HEPES. The final concentration will depend on the specific dye being used. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid in dye dispersal.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS with 20 mM HEPES. Also, prepare solutions for the positive control (ionomycin) and negative control (a vehicle-treated group that will receive the depolarization stimulus).
-
Assay:
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for drug-channel interaction.
-
Place the plate in the fluorescence microplate reader and set the instrument to record fluorescence over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the instrument's automated injector, add the high-potassium KCl solution to all wells (except the negative control) to induce depolarization.
-
Continue to record the fluorescence signal for several minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the response in the absence of amlodipine (vehicle control) as 100% and the response of the unstimulated cells as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | HEK-293 (CaV1.2) | Calcium Influx | ~50 |
| This compound | Vascular Smooth Muscle Cells | Calcium Influx | ~10-100 |
Note: IC50 values are approximate and can vary depending on the specific cell line and experimental conditions.
Cytotoxicity/Cell Viability Assay
High concentrations of amlodipine can induce cytotoxicity. Therefore, a cell viability assay is essential to determine the therapeutic window of the drug and to ensure that the effects observed in other assays are not due to cell death. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
Materials:
-
Cell line (e.g., A549, H1299, or a vascular smooth muscle cell line)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which in this context represents the concentration of amlodipine that reduces cell viability by 50%.
-
Data Presentation:
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| This compound | A549 | MTT Assay | 48h | 23 |
| This compound | H1299 | MTT Assay | 48h | 25.66 |
| This compound | A431 | BrdU incorporation | 48h | ~20-30 |
Note: IC50 values for cytotoxicity are generally much higher than those for calcium channel blockade.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and leading to vasodilation.
Experimental Workflow for Calcium Influx Assay
Caption: Workflow of a cell-based calcium influx assay to determine amlodipine potency.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amlodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Amlodipine in Human Plasma using Amlodipine-d4 maleate as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amlodipine (B1666008) in human plasma. Amlodipine-d4 maleate (B1232345) is employed as the internal standard (IS) to ensure accuracy and precision. The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for high-throughput bioanalytical studies. The described protocol is validated for linearity, precision, and accuracy, demonstrating its reliability for pharmacokinetic and bioequivalence studies.
Introduction
Amlodipine is a long-acting dihydropyridine (B1217469) calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1][2][3] It functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[1][4] Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as Amlodipine-d4 maleate, is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the results. This application note provides a detailed protocol for the determination of amlodipine in human plasma using an LC-MS/MS method with Amlodipine-d4 maleate as the internal standard.
Amlodipine Mechanism of Action
Amlodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium ions, which are essential for muscle contraction. The reduced intracellular calcium concentration leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure.
Experimental Protocol
Materials and Reagents
-
Amlodipine reference standard
-
Amlodipine-d4 maleate (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
Stock and Working Solutions
-
Amlodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve amlodipine in methanol.
-
Amlodipine-d4 maleate Stock Solution (1 mg/mL): Accurately weigh and dissolve Amlodipine-d4 maleate in methanol.
-
Amlodipine Working Standards: Prepare a series of working standard solutions by serially diluting the amlodipine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve (e.g., 0.1 ng/mL to 10 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Amlodipine-d4 maleate stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 5 µL of the internal standard working solution (100 ng/mL Amlodipine-d4 maleate) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | Zorbax SB, C18, 50 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 5 mM Ammonium Acetate in 0.1% Formic AcidB: Methanol:Acetonitrile (50:50, v/v) |
| Gradient | Isocratic: 40% A, 60% B |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2.5 minutes |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Amlodipine: m/z 409.10 → 238.00Amlodipine-d4: m/z 413.20 → 238.00 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 300°C |
Experimental Workflow
Method Validation Data
The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Amlodipine | 0.100 - 9.990 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.100 | ≤ 15 | ≤ 15 | 85 - 115 |
| LQC | 0.300 | ≤ 15 | ≤ 15 | 85 - 115 |
| MQC | 4.00 | ≤ 15 | ≤ 15 | 85 - 115 |
| HQC | 8.00 | ≤ 15 | ≤ 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| Amlodipine | 0.300 (LQC) | 85.2 ± 4.1 |
| Amlodipine | 4.00 (MQC) | 88.7 ± 3.5 |
| Amlodipine | 8.00 (HQC) | 86.5 ± 2.9 |
| Amlodipine-d4 | 100 | 89.1 ± 3.2 |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of amlodipine in human plasma using Amlodipine-d4 maleate as an internal standard. The method is sensitive, specific, and rapid, making it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, providing reliable data for pharmacokinetic and bioequivalence studies of amlodipine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 3. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Amlodipine Maleate Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the preparation, characterization, and storage of Amlodipine maleate (B1232345) solutions intended for laboratory research. Adherence to these protocols will help ensure the consistency and reliability of experimental results.
Physicochemical Properties and Solubility
Amlodipine maleate is the maleate salt of Amlodipine, a long-acting dihydropyridine (B1217469) calcium channel blocker. Understanding its solubility is critical for the preparation of homogenous stock solutions. While specific quantitative data for this compound is limited in publicly available literature, data for Amlodipine free base and the more common besylate salt provide a strong indication of its solubility characteristics. Amlodipine is sparingly soluble in aqueous solutions and demonstrates good solubility in organic solvents.
Table 1: Solubility of Amlodipine in Various Solvents
| Solvent | Amlodipine Form | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Free Base | ~12.5 mg/mL | [1] |
| Dimethylformamide (DMF) | Free Base | ~20 mg/mL | [1] |
| Ethanol | Free Base | ~12.5 mg/mL | [1] |
| Methanol | Besylate Salt | Freely Soluble | |
| Water | Besylate Salt | Slightly Soluble | |
| 1:12 solution of DMF:PBS (pH 7.2) | Free Base | ~0.077 mg/mL |
Note: "Freely Soluble" and "Slightly Soluble" are qualitative terms from pharmacopeial standards. The solubility of this compound in organic solvents is expected to be comparable to the free base.
Stability of this compound Solutions
This compound is known to be less stable than the besylate salt, particularly in solution. It is susceptible to degradation under acidic and alkaline conditions, as well as photodegradation. The primary degradation pathway involves the oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) derivative.
Due to the limited availability of specific stability data for this compound in common laboratory solvents, it is recommended to prepare fresh solutions for each experiment or to conduct an in-house stability study. Aqueous solutions are not recommended for storage for more than one day.
General Storage Recommendations:
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Solid Form: Store at -20°C for long-term stability (≥4 years).
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Organic Stock Solutions (e.g., in DMSO): Store in small aliquots in tightly sealed, light-protecting vials at -20°C or -80°C. Minimize freeze-thaw cycles. A short-term stability study (see Protocol 2.2) is recommended to determine the acceptable storage duration for your specific experimental needs.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro assays.
Materials:
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This compound (MW: 524.96 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Calibrated analytical balance
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Sterile microcentrifuge tubes or amber glass vials
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Vortex mixer
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Sonicator (optional)
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Sterile 0.22 µm syringe filter (optional, for cell culture applications)
Procedure:
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Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 5.25 mg of this compound and transfer it to a sterile vial.
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Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound.
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Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Sterilization (for cell culture): If the solution is intended for use in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for In-House Stability Assessment of this compound Stock Solution
This protocol provides a framework for determining the stability of your prepared this compound stock solution under your specific storage conditions.
Materials:
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Prepared this compound stock solution (from Protocol 2.1)
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HPLC system with UV detector (see Protocol 2.3 for conditions)
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Multiple aliquots of the stock solution
Procedure:
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Initial Analysis (Time 0): Immediately after preparing the stock solution, analyze an aliquot using a validated HPLC method (see Protocol 2.3) to determine the initial concentration and purity. This will serve as your baseline (100% reference).
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Storage: Store the remaining aliquots under your desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
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Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
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Sample Preparation and Analysis: Allow the aliquot to thaw completely and come to room temperature. Analyze the sample by HPLC under the same conditions as the initial analysis.
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Data Evaluation: Compare the peak area of this compound at each time point to the initial peak area. Calculate the percentage of the initial concentration remaining. A common threshold for stability is the retention of ≥90% of the initial concentration. Also, monitor for the appearance of new peaks, which would indicate degradation products.
Table 2: Example Stability Data Log
| Time Point | Storage Condition | This compound Peak Area | % of Initial Concentration | Degradation Products (Peak Area) |
| 0 | - | [Initial Area] | 100% | None detected |
| 1 Week | -20°C | |||
| 1 Week | 4°C | |||
| 1 Week | Room Temp | |||
| ... | ... |
Protocol for Quality Control by HPLC
This protocol outlines a reverse-phase HPLC method for the quantification and purity assessment of this compound. This method is adapted from established methods for Amlodipine besylate.
Instrumentation and Conditions:
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HPLC System: A system with a UV-Vis detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 50 mM triethylamine (B128534) solution adjusted to pH 3.0 with phosphoric acid) in a ratio of approximately 15:35:50 (v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 237 nm.
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Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
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Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your stock solution with the mobile phase to a concentration that falls within the linear range of your standard curve.
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Analysis: Inject the standards and the sample solution into the HPLC system.
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Quantification: Generate a standard curve by plotting the peak area versus the concentration of the standards. Determine the concentration of your sample solution from the standard curve.
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Purity Assessment: Examine the chromatogram for any additional peaks. The purity can be estimated by calculating the percentage of the this compound peak area relative to the total peak area of all components.
Mechanism of Action and Experimental Workflows
Signaling Pathway of Amlodipine Action
Amlodipine is a dihydropyridine calcium channel blocker that primarily acts on L-type calcium channels in vascular smooth muscle cells. By blocking the influx of extracellular calcium, it prevents the activation of calmodulin and myosin light chain kinase, leading to muscle relaxation and vasodilation.
Caption: Amlodipine's mechanism of action in vascular smooth muscle cells.
Experimental Workflow: Solution Preparation and Quality Control
The following diagram illustrates the logical flow from receiving solid this compound to having a quality-controlled stock solution ready for experiments.
Caption: Workflow for preparing and validating this compound stock solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amlodipine Besylate Tablet Formulation for Direct Compression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Amlodipine besylate tablet formulations for direct compression.
Troubleshooting Guides
This section addresses common issues encountered during the direct compression of Amlodipine besylate tablets, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Powder Flowability Leading to Weight Variation
Question: Our Amlodipine besylate powder blend is exhibiting poor flow properties, resulting in significant tablet weight variation. What are the potential causes and how can we improve the flowability?
Answer:
Poor powder flow is a common challenge in direct compression, especially with low-dose drugs where excipients make up the bulk of the formulation.
Potential Causes:
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Particle Size and Shape: Irregularly shaped or very fine particles can lead to increased inter-particle friction and poor flow.
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Moisture Content: Excessive moisture can cause powder to become sticky and agglomerate.
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Inadequate Glidant: Insufficient amount or improper selection of a glidant.
-
Segregation: Differences in particle size and density between the active pharmaceutical ingredient (API) and excipients can lead to segregation in the hopper.
Solutions:
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Excipient Selection: Utilize directly compressible excipients with good flow characteristics, such as specific grades of microcrystalline cellulose (B213188) (MCC) or spray-dried lactose.
-
Glidant Optimization: Incorporate an optimal concentration of a glidant, such as colloidal silicon dioxide (typically 0.25% - 1.0% w/w), to reduce inter-particle friction. A two-step glidant mixing process can also enhance powder flow.[1]
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Particle Size Engineering: If feasible, use granulated or agglomerated forms of excipients to achieve a more uniform and larger particle size distribution.
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Control of Moisture: Ensure proper drying of all components and control the humidity of the manufacturing environment.
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Hopper Design: Use a properly designed hopper that minimizes segregation.
Issue 2: Sticking and Picking During Compression
Question: We are experiencing sticking of the formulation to the punch faces and picking of the embossed logo during the compression of Amlodipine besylate tablets. What could be causing this and how can it be resolved?
Answer:
Sticking and picking are frequent issues in tablet manufacturing that can lead to tablet defects and production downtime.[2][3][4]
Potential Causes:
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Formulation Stickiness: The inherent properties of the API or excipients may lead to adhesion to the metal surfaces of the punches and dies.
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Inadequate Lubrication: Insufficient lubricant can result in the formulation adhering to the tooling.[2]
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Excessive Moisture: High moisture content in the powder blend can increase its tendency to stick.
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Punch Face Design: Intricate or sharp-angled logos are more prone to picking.
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Compression Force: Insufficient compression force may not adequately compact the powder, leading to sticking.
Solutions:
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Lubricant Optimization: Increase the concentration of the lubricant, such as magnesium stearate (B1226849) (typically 0.5% - 2.0% w/w), or try a different type of lubricant. Ensure proper blending time to avoid over-lubrication, which can negatively impact tablet hardness and dissolution.
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Moisture Control: Dry the granulation to an optimal moisture level.
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Tablet and Punch Design: Simplify the logo design with wider angles and less intricate details. Consider using a tapered die.
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Process Parameter Adjustment: Increase the compression force and consider using extended head flats to increase dwell time, which can help in forming more robust tablets.
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Tooling Maintenance: Ensure punch faces are clean, polished, and free of scratches.
Issue 3: Tablet Capping and Lamination
Question: Our Amlodipine besylate tablets are exhibiting capping (top or bottom separating) and lamination (splitting into layers). What are the underlying reasons and how can we prevent this?
Answer:
Capping and lamination are critical tablet defects that indicate a failure in the tablet's structural integrity.
Potential Causes:
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Air Entrapment: Air entrapped within the powder during compression expands upon ejection, causing the tablet to split.
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High Compression Speed: Fast turret speeds reduce the dwell time, not allowing sufficient time for the air to escape.
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Elastic Recovery: Some excipients have high elastic recovery, causing the tablet to expand and fracture after compression.
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Worn or Improperly Set Tooling: Worn dies or improperly adjusted punch settings can contribute to these defects.
Solutions:
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Pre-compression: Utilize a pre-compression step to remove entrapped air before the main compression.
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Formulation Adjustment: Optimize the particle size distribution of the powder blend by reducing the amount of fines. Increase the binder concentration or use a binder with better cohesive properties.
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Process Optimization: Reduce the turret speed to increase the dwell time.
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Tooling: Use tapered dies to facilitate air escape. Ensure punches and dies are in good condition and properly aligned.
Issue 4: Inadequate Tablet Hardness and High Friability
Question: The compressed Amlodipine besylate tablets have low hardness and high friability, making them prone to breaking and chipping. How can we improve the mechanical strength of the tablets?
Answer:
Tablet hardness is crucial for withstanding the stresses of handling, packaging, and transportation, while low friability ensures the tablet surface remains intact.
Potential Causes:
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Insufficient Binder: The amount or type of binder may not be providing adequate cohesion.
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Low Compression Force: The applied compression force may be too low to form a strong compact.
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Over-lubrication: Excessive lubricant can form a film around particles, preventing proper bonding.
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Poor Compressibility of Excipients: The selected excipients may not have good compaction properties.
Solutions:
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Binder Optimization: Increase the concentration of the binder or select a binder with better compressibility, such as microcrystalline cellulose.
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Increase Compression Force: Gradually increase the main compression force while monitoring other tablet properties.
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Lubricant Optimization: Reduce the amount of lubricant or the blending time for the lubricant.
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Excipient Selection: Choose excipients known for their good binding and compaction properties.
Frequently Asked Questions (FAQs)
Q1: What are the most critical excipients in a direct compression formulation for Amlodipine besylate?
A1: The most critical excipients are:
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Fillers/Diluents: These make up the bulk of the tablet and should have excellent flowability and compressibility. Microcrystalline cellulose (MCC) and mannitol (B672) are commonly used.
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Binders: These ensure the tablet remains intact after compression. MCC often serves as a filler-binder.
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Disintegrants: These facilitate the breakup of the tablet in the gastrointestinal tract. Superdisintegrants like sodium starch glycolate, croscarmellose sodium, and crospovidone are frequently used.
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Lubricants: These prevent the tablet from sticking to the punches and die. Magnesium stearate is a common choice.
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Glidants: These improve the flowability of the powder blend. Colloidal silicon dioxide is often used.
Q2: Are there any known incompatibilities between Amlodipine besylate and common excipients?
A2: Yes, a significant incompatibility has been reported between Amlodipine besylate, a primary amine, and lactose, a reducing sugar. This interaction, known as the Maillard reaction, can occur in the presence of magnesium stearate and water, leading to the formation of a glycosyl derivative and degradation of the API. Therefore, it is recommended to use lactose-free formulations for Amlodipine besylate tablets.
Q3: What is the ideal hardness range for Amlodipine besylate tablets?
A3: The ideal hardness for a tablet depends on its size, shape, and intended use. For immediate-release Amlodipine besylate tablets, a hardness of 4-6 kg/cm ² is generally considered acceptable to ensure sufficient mechanical strength while not impeding disintegration and dissolution.
Q4: How does the choice of superdisintegrant affect the tablet properties?
A4: The choice and concentration of a superdisintegrant significantly impact the disintegration time and dissolution rate of the tablet.
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Sodium Starch Glycolate: Works by swelling rapidly in the presence of water.
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Croscarmellose Sodium: Also swells and has wicking action to draw water into the tablet. Studies have shown it to be very effective at low concentrations.
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Crospovidone: Works by a combination of swelling and wicking action. The effectiveness of a superdisintegrant can be formulation-dependent. Sometimes, a combination of superdisintegrants can provide a synergistic effect, leading to faster disintegration.
Q5: What are the key in-process quality control (IPQC) tests for direct compression of Amlodipine besylate tablets?
A5: Key IPQC tests include:
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Blend Uniformity: To ensure the API is evenly distributed throughout the powder blend, which is critical for low-dose drugs like Amlodipine besylate.
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Powder Flowability: Assessed by measuring the angle of repose, Carr's index, or Hausner ratio.
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Tablet Weight Variation: To ensure dose consistency.
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Tablet Hardness: To ensure mechanical integrity.
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Tablet Thickness: To ensure consistency in tablet dimensions.
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Friability: To assess the tablet's resistance to abrasion.
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Disintegration Time: To ensure the tablet breaks up within the specified time.
Data Presentation
Table 1: Example Formulations of Amlodipine Besylate Tablets (10 mg) with Corresponding Tablet Properties
| Ingredient (mg/tablet) | Formulation 1 | Formulation 2 | Formulation 3 |
| Amlodipine Besylate | 13.9 | 13.9 | 13.9 |
| Microcrystalline Cellulose (Avicel PH 102) | 100 | 80 | 120 |
| Mannitol | 70 | 90 | 50 |
| Sodium Starch Glycolate | 10 | - | 10 |
| Crospovidone | - | 10 | - |
| Colloidal Silicon Dioxide | 3 | 3 | 3 |
| Magnesium Stearate | 3 | 3 | 3 |
| Total Weight (mg) | 200 | 200 | 200 |
| Tablet Properties | |||
| Hardness ( kg/cm ²) | 4.5 ± 0.3 | 4.2 ± 0.4 | 5.1 ± 0.2 |
| Friability (%) | < 0.5 | < 0.6 | < 0.4 |
| Disintegration Time (seconds) | 45 ± 5 | 35 ± 4 | 50 ± 6 |
| Drug Release at 30 min (%) | > 90 | > 95 | > 85 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions and materials.
Experimental Protocols
1. Protocol for Tablet Hardness Testing
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Apparatus: Tablet Hardness Tester (e.g., Monsanto, Pfizer, or automated testers).
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Procedure:
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Randomly select 10 tablets from the batch.
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Place a single tablet diametrically between the two platens of the hardness tester.
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Activate the tester to apply a compressive force to the tablet.
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Record the force in kilograms (kg) or Newtons (N) required to fracture the tablet.
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Repeat the process for all 10 tablets.
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Calculate the average hardness and standard deviation.
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2. Protocol for Tablet Friability Testing
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Apparatus: Friabilator with a standard drum.
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Procedure:
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Select a sample of whole tablets with a total weight as close as possible to 6.5 g (for tablets with a unit weight of ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight of > 650 mg).
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Carefully de-dust the tablets and accurately weigh the sample (W_initial).
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Place the tablets in the friabilator drum.
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Rotate the drum 100 times at a speed of 25 ± 1 rpm.
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Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W_final).
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Calculate the percentage of weight loss using the formula: % Friability = [(W_initial - W_final) / W_initial] * 100
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A maximum mean weight loss of not more than 1.0% is generally considered acceptable.
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3. Protocol for In-Vitro Dissolution Testing of Amlodipine Besylate Tablets
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.01 N HCl (pH 1.2).
-
Apparatus Speed: 75 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
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Place one tablet in each of the six dissolution vessels.
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Start the apparatus and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
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Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
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Analyze the concentration of Amlodipine besylate in the samples using a validated analytical method, such as UV-Vis spectrophotometry at approximately 239 nm.
-
Calculate the cumulative percentage of drug released at each time point.
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Mandatory Visualizations
Caption: Workflow for Direct Compression of Amlodipine Besylate Tablets.
Caption: Logical Relationship Between Causes, Defects, and Solutions.
References
Troubleshooting Amlodipine maleate stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Amlodipine maleate (B1232345) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Amlodipine maleate in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light, temperature, and the presence of certain excipients.[1][2] Amlodipine is susceptible to hydrolytic degradation, particularly in acidic and alkaline conditions.[3][4] It is also photosensitive and can degrade upon exposure to UV and visible light, leading to the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative.[5] Elevated temperatures can accelerate these degradation processes.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: The optimal pH for this compound stability in aqueous solutions is in the neutral to slightly acidic range, approximately pH 4 to 7. In this range, the rate of degradation is minimal. Significant degradation is observed in strongly acidic (pH < 4) and alkaline (pH > 8) conditions due to acid and base-catalyzed hydrolysis of the ester groups.
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathway for Amlodipine involves the oxidation of its dihydropyridine ring to form a pyridine derivative, often referred to as Impurity D. This aromatization leads to a loss of therapeutic activity. Other degradation products can be formed through the hydrolysis of the ethyl and methyl ester groups under acidic or alkaline stress conditions. In solid formulations, interactions with excipients like lactose (B1674315) can lead to the formation of glycosyl adducts through the Maillard reaction.
Q4: How significant is the impact of light exposure on this compound solution stability?
A4: Light exposure is a critical factor in the degradation of Amlodipine. The dihydropyridine structure is inherently photosensitive and can undergo oxidation when exposed to light, particularly UV radiation. This leads to the formation of the inactive pyridine derivative. Therefore, it is crucial to protect this compound solutions from light by using amber-colored glassware or by working under subdued light conditions.
Troubleshooting Guide
Problem: My this compound solution is degrading rapidly despite being stored in the refrigerator.
Possible Causes & Solutions:
-
Inappropriate pH: Have you buffered your solution? Amlodipine is most stable in a pH range of 4-7. Unbuffered aqueous solutions can have a pH that falls outside this stable range, leading to rapid acid or base-catalyzed hydrolysis.
-
Recommendation: Ensure your aqueous solution is buffered to a pH between 5.0 and 6.5 for optimal stability. Use a non-reactive buffer system like phosphate (B84403) or citrate.
-
-
Exposure to Light: Was the solution prepared and stored in light-protected containers? Standard clear glass or plastic vials do not protect against photodegradation.
-
Recommendation: Always prepare, handle, and store this compound solutions in amber-colored volumetric flasks and vials to minimize light exposure.
-
-
Presence of Oxidizing Agents: Are there any potential oxidizing agents in your solution or container? Trace amounts of peroxides or metal ions can catalyze oxidative degradation.
-
Recommendation: Use high-purity water (e.g., HPLC-grade) and ensure all glassware is scrupulously clean. If contamination is suspected, consider adding a chelating agent like EDTA to sequester metal ions.
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Problem: I am observing precipitation or cloudiness in my concentrated this compound stock solution.
Possible Causes & Solutions:
-
Low Solubility: this compound has limited water solubility. Concentrated solutions may exceed the solubility limit, especially if the temperature fluctuates.
-
Recommendation: Refer to the solubility data below. You may need to prepare a more dilute stock solution or incorporate a co-solvent. For research purposes, DMSO is a common solvent for initial stock preparation before further dilution in aqueous media.
-
-
pH Shift: The pH of the solution can affect the ionization state and solubility of Amlodipine. A shift towards a more basic pH can decrease the solubility of the maleate salt.
-
Recommendation: Verify the pH of your solution. Maintaining a slightly acidic pH (around 5.0-6.0) can help keep the drug fully dissolved.
-
Table 1: Solubility of this compound in Aqueous Buffers at 25°C
| pH | Solubility (mg/mL) |
|---|---|
| 3.0 | 2.5 |
| 5.0 | 1.8 |
| 7.0 | 0.9 |
| 9.0 | 0.4 |
Problem: How can I perform a forced degradation study to assess the stability of my this compound formulation?
A forced degradation study intentionally exposes the drug to harsh conditions to identify potential degradation products and validate the stability-indicating power of analytical methods.
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study of Amlodipine.
Detailed Experimental Protocol: Forced Degradation
This protocol outlines the steps for conducting a forced degradation study on an this compound solution.
Objective: To identify degradation pathways and validate a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade water, methanol (B129727), and acetonitrile (B52724)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
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Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven and water bath
Methodology:
-
Stock Solution Preparation:
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Prepare a 1.0 mg/mL stock solution of this compound in methanol or a suitable solvent.
-
-
Stress Conditions Application:
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Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution in a water bath at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution in a water bath at 60°C for 4 hours. Significant degradation is expected under basic conditions.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place 5 mL of the stock solution in an oven at 60°C for 48 hours, ensuring it is protected from light.
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Photolytic Degradation: Expose 5 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Preparation for Analysis:
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including an unstressed control) with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of phosphate buffer and acetonitrile in a gradient elution, with UV detection at 237 nm.
-
Assess the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent Amlodipine peak.
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Table 2: Representative Forced Degradation Data for this compound
| Stress Condition | Duration | Amlodipine Assay (%) | Major Degradant RRT |
|---|---|---|---|
| 0.1 M HCl (60°C) | 24h | 85.2% | 0.78 |
| 0.1 M NaOH (60°C) | 4h | 57.1% | 0.85 (Impurity D) |
| 3% H₂O₂ (RT) | 24h | 92.5% | 0.85 (Impurity D) |
| Thermal (60°C) | 48h | 96.8% | - |
| Photolytic (ICH Q1B) | - | 91.3% | 0.85 (Impurity D) |
RRT = Relative Retention Time
Key Degradation Pathways Diagram
Caption: Primary degradation pathways for this compound.
References
Improving the dissolution rate of Amlodipine maleate in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of Amlodipine Maleate in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the dissolution of this compound?
This compound is known to have poor aqueous solubility, which can lead to variable bioavailability and therapeutic efficacy.[1] The crystalline structure of the active pharmaceutical ingredient (API) can also influence its dissolution rate. Overcoming these solubility and dissolution challenges is crucial for developing effective oral dosage forms.
Q2: What are the most common strategies to enhance the dissolution rate of Amlodipine?
Several techniques can be employed to improve the dissolution of this compound, including:
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Solid Dispersion: Dispersing the drug in a hydrophilic carrier to enhance wettability and reduce particle size.[2][3][4]
-
Particle Size Reduction: Micronization and nanocrystal technology increase the surface area of the drug, leading to faster dissolution.[2]
-
Co-crystallization: Forming co-crystals with a suitable co-former can improve the drug's physicochemical properties, including solubility and dissolution rate, without altering its pharmacological effects.
-
Use of Superdisintegrants: Incorporating superdisintegrants into tablet formulations promotes rapid tablet breakup and drug release.
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier, which can enhance the dissolution rate.
Troubleshooting Guides
Issue 1: Poor Dissolution with Solid Dispersion Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate carrier selection. | Screen various hydrophilic carriers such as Polyethylene Glycols (PEGs) like PEG 4000 and PEG 6000, or Polyvinylpyrrolidone (PVP). | An optimized carrier will have better miscibility with the drug and enhance its dissolution. |
| Incorrect drug-to-carrier ratio. | Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) to find the optimal concentration for dissolution enhancement. | The ideal ratio will ensure the drug is sufficiently dispersed in the carrier matrix, preventing recrystallization and improving dissolution. |
| Unsuitable preparation method. | Experiment with different solid dispersion techniques such as the solvent evaporation method, fusion method, or kneading method. | The chosen method should result in a stable amorphous dispersion of the drug within the polymer. |
| Recrystallization of the amorphous drug. | Characterize the solid dispersion using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state. If recrystallization is observed, consider using a higher concentration of the carrier or adding a crystallization inhibitor. | Maintaining the amorphous state is crucial for enhanced solubility and dissolution. |
Issue 2: Inconsistent Dissolution Profiles Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in particle size distribution. | Implement stringent particle size control for the API and excipients before formulation. Employ particle size analysis techniques to ensure batch-to-batch consistency. | A consistent particle size distribution will lead to more reproducible dissolution profiles. |
| Inadequate mixing during formulation. | Optimize the blending process by adjusting the blending time and speed to ensure a homogenous mixture of the drug and excipients. | Uniform drug distribution within the formulation is key to consistent dissolution. |
| Changes in the crystalline form of the API. | Monitor the solid-state properties of this compound throughout the manufacturing process using techniques like XRD to detect any polymorphic changes. | Ensuring the same polymorphic form is present in all batches will contribute to consistent dissolution behavior. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the dissolution of Amlodipine.
Table 1: Effect of Solid Dispersion on Amlodipine Dissolution
| Formulation | Carrier | Drug:Carrier Ratio | Dissolution Medium (pH) | Time (min) | % Drug Dissolved | Reference |
| Pure Amlodipine | - | - | 1.2 | 10 | 31% | |
| Solid Dispersion | Dextrin | 1:10 | 1.2 | 10 | 86% | |
| Solid Dispersion | Irradiated PVP (20 kGy) | 1:2 | - | 1 | 89% | |
| Solid Dispersion | PEG 4000 | 1:5 | - | - | Increased solubility to 325.95 µg/ml |
Table 2: Performance of Amlodipine Nanoparticles
| Formulation | Polymer | Surfactant | Particle Size (nm) | Entrapment Efficiency (%) | % Drug Released (24h) | Reference |
| Polymeric Nanoparticles | PLGA | PVA | 198.8 ± 5.25 | 93% | 94.88 ± 2.45 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
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Dissolution: Accurately weigh this compound and the chosen hydrophilic carrier (e.g., PVP or PEG 4000) in the desired ratio (e.g., 1:2 w/w). Dissolve both components in a suitable solvent, such as ethanol (B145695) or methanol, in a beaker with constant stirring until a clear solution is obtained.
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath at a controlled temperature (e.g., 40°C).
-
Drying and Pulverization: Dry the resulting solid mass in a desiccator for 24 hours to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its drug content, dissolution rate, and solid-state properties (using XRD and DSC).
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of the desired dissolution medium (e.g., 0.01M HCl or phosphate (B84403) buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C.
-
Procedure: Place the this compound formulation (e.g., tablet or capsule containing microcrystals) in the dissolution vessel. Set the paddle speed to a specified rpm (e.g., 50 or 75 rpm).
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh dissolution medium.
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Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Visible spectrophotometry at a λmax of approximately 238 nm.
Visualizations
Caption: Workflow for Solid Dispersion Formulation and Evaluation.
Caption: Troubleshooting Logic for Low Dissolution Rate.
References
Addressing sticking problems in Amlodipine maleate tablet manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address sticking problems encountered during the manufacturing of Amlodipine maleate (B1232345) tablets. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Sticking Issues
This guide provides a systematic approach to diagnosing and resolving sticking problems in a question-and-answer format.
Q1: My Amlodipine maleate tablets are sticking to the punch faces. What are the primary areas I should investigate?
A1: Sticking of this compound tablets to punch faces is a common issue that can typically be traced back to three main areas: the formulation itself, the manufacturing process parameters, and the environmental conditions during production. A logical first step is to examine your formulation, paying close attention to the lubricant type and concentration, moisture content of the granules, and the binder used.[1][2][3] Concurrently, you should review your tablet press settings, such as compression force and speed.[1] Finally, assess the temperature and humidity of the manufacturing suite, as these can significantly influence sticking.[1]
Q2: How does the formulation contribute to sticking, and what adjustments can I make?
A2: Formulation-related sticking is often due to an imbalance of cohesive and adhesive forces. Here are key formulation components to consider:
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Lubrication: Insufficient or improperly blended lubricant is a primary cause of sticking. Magnesium stearate (B1226849) is a commonly used lubricant. Increasing its concentration can improve tablet release. However, over-lubrication can negatively impact tablet hardness and dissolution. It's crucial to optimize the lubricant concentration.
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Moisture Content: Excessive moisture in the granulation can lead to sticking. Ensure your granules are adequately dried before compression. Conversely, overly dry granules can lead to static electricity, which also promotes sticking.
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Binder: The type and amount of binder can affect granule properties and sticking. Too much binder can result in hard granules that may not deform properly, leading to sticking.
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Excipient Choice: The physicochemical properties of all excipients can play a role. For this compound, a known sticky compound, the choice of diluents and other excipients is critical.
Q3: What process parameters on the tablet press should I evaluate to reduce sticking?
A3: Adjusting the tablet press settings can often mitigate sticking issues:
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Compression Force: Insufficient compression force can result in tablets that are not robust enough, leading to particles adhering to the punch faces. Conversely, excessive force can generate heat and cause sticking, especially with low melting point excipients. A systematic approach to optimizing compression force is recommended.
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Press Speed: High press speeds can sometimes exacerbate sticking. Reducing the press speed increases the dwell time (the time the punch head is in contact with the compression roller), which can lead to better consolidation of the granules and reduced sticking.
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Tooling Condition: Worn, scratched, or improperly maintained punches and dies can provide surfaces for the formulation to adhere to. Regular inspection, cleaning, and polishing of tooling are essential. The use of specialized punch coatings (e.g., chromium nitride) can also significantly reduce sticking.
Q4: Can environmental conditions really affect sticking, and how can I control them?
A4: Yes, environmental factors are critical:
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Humidity: High relative humidity in the compression suite can be absorbed by the formulation, increasing its tendency to stick. Conversely, very low humidity can promote static charge. Maintaining a controlled humidity environment using an HVAC system is crucial.
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Temperature: Elevated temperatures can cause low-melting-point components in the formulation (including some lubricants) to soften, leading to sticking. Temperature control in the manufacturing area is therefore important.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting sticking issues with this compound tablets.
Caption: A flowchart outlining the systematic approach to troubleshooting tablet sticking.
Frequently Asked Questions (FAQs)
Q: What is the difference between "sticking" and "picking"?
A: "Sticking" refers to the adhesion of formulation material to the flat face of the punch. "Picking" is a specific type of sticking where the material adheres to the details of an embossed or debossed logo or lettering on the punch face.
Q: Can the choice of Amlodipine salt affect sticking?
A: Yes, different salt forms of a drug can have varying physicochemical properties, including hygroscopicity and particle morphology, which can influence sticking behavior. While this compound is known to have sticking issues, other salt forms like the besylate have been reported to exhibit different processing characteristics.
Q: How can I quantify the degree of sticking in my experiments?
A: Several methods can be employed to quantify sticking:
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Ejection Force Monitoring: An increase in the force required to eject the tablet from the die can indicate increased friction and sticking.
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Take-off Force Measurement: This measures the force required to separate the tablet from the punch face after compression.
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Gravimetric Analysis: Using a specialized punch with a removable tip, the amount of adhered material can be weighed on a microbalance.
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Spectroscopic/Chromatographic Analysis: The material stuck to the punch face can be dissolved in a suitable solvent and quantified using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Q: Is direct compression or wet granulation better for avoiding sticking with this compound?
A: Both methods can be used, but each has its considerations. Direct compression is often preferred for its simplicity and cost-effectiveness. However, it can be more prone to sticking if the formulation is not well-optimized, particularly regarding lubricant distribution. A patent for a stable, non-sticking this compound tablet formulation specifically mentions a direct compression method. Wet granulation can sometimes mitigate sticking by creating more uniform and robust granules, but improper drying can introduce moisture-related sticking. Ultimately, the choice of method depends on a thorough formulation development and optimization process.
Quantitative Data on Formulation Variables
The following tables summarize formulation examples for this compound tablets, with a focus on components that influence sticking.
Table 1: Example this compound Tablet Formulations to Mitigate Sticking (Direct Compression)
| Component | Function | Formulation 1 (% w/w) | Formulation 2 (% w/w) | Formulation 3 (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.25 - 7.0 | 0.25 - 7.0 | 0.25 - 7.0 |
| Microcrystalline Cellulose | Diluent | 50 - 97 | - | - |
| Mannitol | Diluent | - | 50 - 97 | - |
| Pregelatinized Starch | Diluent | - | - | 50 - 97 |
| Sodium Starch Glycolate | Disintegrant | 0.5 - 10 | - | - |
| Croscarmellose Sodium | Disintegrant | - | 0.5 - 10 | - |
| Crospovidone | Disintegrant | - | - | 0.5 - 10 |
| Magnesium Stearate | Lubricant | 0.25 - 2.0 | 0.25 - 2.0 | 0.25 - 2.0 |
| Colloidal Silicon Dioxide | Glidant | 0.1 - 2.5 | 0.25 - 2.5 | 0.25 - 2.5 |
Data derived from patent information, which suggests these ranges can produce stable tablets with reduced sticking.
Table 2: Impact of Magnesium Stearate Concentration on Tablet Properties
| Magnesium Stearate Concentration (% w/w) | Effect on Ejection Force | Effect on Tablet Hardness | Effect on Disintegration Time |
| Low (e.g., < 0.5%) | Higher | Higher | Shorter |
| Optimal (e.g., 0.5 - 1.5%) | Lower | Moderate | Moderate |
| High (e.g., > 1.5%) | Lowest | Lower | Longer |
This table provides a generalized summary of the effects of magnesium stearate concentration based on established principles of tablet lubrication. The optimal concentration for a specific this compound formulation must be determined experimentally.
Experimental Protocols
Protocol 1: Evaluation of Sticking by Ejection Force Monitoring
Objective: To quantify the effect of varying lubricant concentrations on the sticking tendency of an this compound formulation by measuring the tablet ejection force.
Methodology:
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Prepare several blends of the this compound formulation, each with a different concentration of magnesium stearate (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
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Ensure all other formulation components and blending parameters are kept constant.
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Set up an instrumented tablet press or a compaction simulator with force transducers on the punches.
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Compress tablets from each blend to a target weight and hardness.
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Record the peak ejection force for each tablet.
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Plot the mean peak ejection force against the magnesium stearate concentration to determine the optimal lubricant level that minimizes ejection force without compromising other tablet properties.
Caption: Workflow for evaluating sticking by measuring tablet ejection force.
Protocol 2: Quantification of Adhered this compound on Punch Faces by HPLC
Objective: To quantitatively determine the amount of this compound that adheres to the punch face after a set number of compressions.
Methodology:
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Clean the punch faces thoroughly and record their baseline state.
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Compress a predetermined number of tablets (e.g., 100) of the this compound formulation under standardized conditions.
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Carefully remove the punches from the press.
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Wash the punch faces with a known volume of a suitable solvent (e.g., a mixture of acetonitrile, methanol, and triethylamine (B128534) solution) to dissolve the adhered material.
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Collect the wash solution in a volumetric flask.
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Prepare standard solutions of this compound of known concentrations.
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Analyze the wash solution and the standard solutions using a validated HPLC method. A common method uses a C18 column with UV detection at approximately 237 nm.
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Calculate the amount of this compound in the wash solution based on the calibration curve generated from the standard solutions. This amount corresponds to the quantity of drug that stuck to the punch face.
Caption: An experimental workflow for quantifying drug adhesion to punch surfaces using HPLC.
References
Technical Support Center: Optimization of Mobile Phase for Amlodipine Besylate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the HPLC analysis of Amlodipine (B1666008) besylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What are the typical starting mobile phase compositions for Amlodipine besylate HPLC analysis?
A survey of published methods reveals several common mobile phase compositions for the reversed-phase HPLC analysis of Amlodipine besylate. These typically consist of an aqueous buffer and an organic modifier. The choice of buffer and organic solvent, along with their ratio and pH, is critical for achieving optimal separation.
Table 1: Common Mobile Phase Compositions for Amlodipine Besylate Analysis
| Aqueous Phase | Organic Phase(s) | Typical Ratio (Aqueous:Organic) | Detection Wavelength (nm) | Reference(s) |
| Phosphate (B84403) buffer with 1% triethylamine (B128534) (pH 3.0) | Methanol | Varies (gradient or isocratic) | 237 | [1] |
| Triethylamine solution (pH 3.0 ± 0.1) | Acetonitrile, Methanol | 50:15:35 | 237 | [2] |
| 70mM Potassium dihydrogen orthophosphate buffer (pH 3.0) | Acetonitrile, Methanol | 30:15:55 | 240 | [3][4] |
| Phosphate buffer solution (pH 3.0) with triethylamine, Acetonitrile, and Methanol | N/A (pre-mixed) | N/A | 237 | [5] |
| 0.02 M potassium dihydrogen phosphate (pH 3.0) | Methanol | 30:70 | 242 | |
| 0.3% Trimethylamine (pH 2.75) | Acetonitrile, Methanol | 40:30:30 | 238 |
2. My Amlodipine peak is tailing. How can I improve the peak shape?
Peak tailing for Amlodipine, a basic compound with a pKa of approximately 8.6, is a common issue in reversed-phase HPLC. This is often due to secondary interactions between the ionized analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase.
Troubleshooting Steps:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) ensures that the silanol groups are protonated and less likely to interact with the protonated Amlodipine.
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Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from Amlodipine. A concentration of 0.1-1% is a common starting point.
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Increase Buffer Concentration: A higher buffer concentration can also help to minimize secondary interactions and improve peak shape.
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Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology.
Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing
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Baseline Experiment: Run your current method and record the tailing factor of the Amlodipine peak.
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pH Adjustment:
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Prepare a series of mobile phases with the aqueous buffer pH adjusted to 3.5, 3.0, and 2.5 using an acid like phosphoric acid.
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Equilibrate the column with each mobile phase and inject the sample.
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Analyze the chromatograms for an improvement in the tailing factor.
-
-
Addition of Triethylamine (if necessary):
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If tailing persists, add 0.1% (v/v) triethylamine to the optimized pH mobile phase.
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Sonciate the mobile phase to ensure proper mixing.
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Equilibrate the column and inject the sample.
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If needed, incrementally increase the TEA concentration up to 1%, monitoring for improvements in peak shape.
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3. I am observing poor resolution between Amlodipine and its impurities or other active ingredients. What should I do?
Poor resolution can be addressed by modifying the mobile phase to alter the selectivity of the separation.
Troubleshooting Steps:
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Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or use a mixture of both. The different solvent properties can significantly impact selectivity.
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Adjust the Organic/Aqueous Ratio:
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To increase the retention and potentially improve the resolution of early eluting peaks, decrease the percentage of the organic solvent.
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To decrease the analysis time and affect the separation of later eluting peaks, increase the percentage of the organic solvent.
-
-
Modify the Mobile Phase pH: A change in pH can alter the ionization state of both Amlodipine and its impurities, leading to changes in retention and potentially improved resolution.
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Consider a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., C8, Phenyl) may provide the necessary selectivity.
4. My retention times are shifting from one run to the next. What could be the cause?
Retention time instability can be frustrating. The root cause is often related to the mobile phase or the HPLC system itself.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation:
-
Always filter and degas the mobile phase to prevent air bubbles from entering the system.
-
Ensure the mobile phase components are accurately measured and mixed.
-
If using a buffer, confirm that the pH is consistent between batches.
-
-
Check for System Leaks: Inspect all fittings and connections for any signs of leakage.
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Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
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Column Temperature: Use a column oven to maintain a consistent column temperature. Fluctuations in ambient temperature can affect retention times.
Visual Troubleshooting and Workflow Diagrams
Diagram 1: Troubleshooting Workflow for Common HPLC Issues with Amlodipine Besylate
A troubleshooting workflow for common HPLC issues.
Diagram 2: Logical Relationship for Mobile Phase Optimization
Logical relationship of mobile phase parameters.
References
- 1. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. japer.in [japer.in]
- 4. japer.in [japer.in]
- 5. Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]
Strategies to minimize degradation of Amlodipine maleate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Amlodipine (B1666008) maleate (B1232345) during storage and experimentation.
Troubleshooting Guide
Issue 1: Unexpected Degradation of Amlodipine Maleate in Solution
Question: I am observing significant degradation of my this compound stock solution, even when stored at refrigerated temperatures. What are the potential causes and how can I prevent this?
Answer:
Several factors can contribute to the degradation of this compound in solution. The primary degradation pathways are hydrolysis and photolysis.
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Hydrolysis: Amlodipine is susceptible to hydrolysis, particularly under acidic and basic conditions.[1][2][3] The pH of your solution is a critical factor. Ensure your solvent system is neutral and buffered if necessary. Avoid using acidic or basic media for storage unless experimentally required. Amlodipine has been found to degrade significantly in both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[4][5]
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Photodegradation: Exposure to light, especially UV light, can cause significant degradation of Amlodipine. The primary photolytic degradation product is a pyridine (B92270) derivative. Always store this compound solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil. Forced degradation studies have shown degradation of up to 32.2% after 14 days of exposure in a photostability chamber.
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Oxidation: While generally less susceptible to oxidation compared to hydrolysis and photolysis, degradation can occur in the presence of strong oxidizing agents. Studies using 3% hydrogen peroxide have shown about 1% degradation, while 30% hydrogen peroxide resulted in 20% degradation. If your experimental conditions involve oxidizing agents, consider their compatibility with this compound.
Recommendations:
-
Prepare solutions fresh whenever possible.
-
Use a neutral, buffered solvent system.
-
Store solutions in tightly sealed, light-resistant containers (e.g., amber glass vials).
-
Store solutions at controlled room temperature (20° to 25°C or 68° to 77°F) or as recommended by the supplier, unless stability data supports refrigeration.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage
Question: I am analyzing my stored this compound sample using HPLC and see several new, unidentified peaks. What could these be?
Answer:
The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. The identity of these degradants depends on the storage conditions.
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Acidic Conditions: Under acidic stress, a common degradation product is impurity F.
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Basic Conditions: Basic hydrolysis is a major degradation pathway for Amlodipine.
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Photolytic Conditions: The most well-documented photodegradation product is the pyridine derivative of Amlodipine.
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Oxidative Conditions: Oxidative stress can lead to the formation of impurity D.
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Thermal Stress: While Amlodipine is relatively stable at high temperatures, some intramolecular cyclization products can form under thermal stress.
To identify the unknown peaks, you can perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample. This will help you tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS/MS are necessary to determine the mass of the degradation products and elucidate their structures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container, protected from light, in a dry, cool, and well-ventilated place. The USP recommends storage at controlled room temperature, between 20° to 25°C (68° to 77°F).
Q2: How sensitive is this compound to humidity?
A2: While this compound is susceptible to hydrolytic degradation in solution, it is relatively stable to humidity in its solid form when stored in a tight container. However, high humidity environments should be avoided to prevent potential hydrolysis on the crystal surface.
Q3: Can I store this compound solutions in plastic containers?
A3: It is generally recommended to use glass containers, specifically Type I borosilicate glass, for storing solutions to minimize the risk of leaching and adsorption. If plastic containers must be used, compatibility studies should be performed to ensure there is no interaction between the plastic and the this compound solution.
Q4: What is the typical shelf life of an this compound solution?
A4: The shelf life of an this compound solution is highly dependent on the solvent, pH, concentration, and storage conditions (temperature and light exposure). It is best practice to prepare solutions fresh. If a solution needs to be stored, a stability study should be conducted under the specific storage conditions to determine its shelf life.
Q5: Are there any known incompatibilities with common excipients?
A5: One study suggested a possible incompatibility between Amlodipine and sodium stearyl fumarate. When formulating this compound, it is crucial to conduct compatibility studies with all excipients to ensure the stability of the final product.
Data Presentation
Table 1: Summary of Amlodipine Besylate Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 3 days | Ambient | ~1% | |
| Acid Hydrolysis | 5 M HCl | 6 hours | 80°C | 75.2% | |
| Base Hydrolysis | 0.1 M NaOH | 3 days | Ambient | 43% | |
| Base Hydrolysis | 5 M NaOH | 6 hours | 80°C | Total | |
| Oxidation | 3% H₂O₂ | 3 days | Ambient | ~1% | |
| Oxidation | 3% H₂O₂:Methanol (B129727) (80:20) | 6 hours | 80°C | 80.1% | |
| Oxidation | 30% H₂O₂ | - | - | 20% | |
| Photolytic | UV light (200 W-h/m²) & White light (1.2 million lux-h) | 3 days | Ambient | 5% | |
| Photolytic | Photostability chamber | 14 days | - | 32.2% | |
| Thermal | Oven | 3 days | 105°C | No degradation | |
| Thermal | Oven | 48 hours | 80°C | No major impurities |
Note: The salt form in some studies was Amlodipine besylate, which has similar degradation pathways to this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
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Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for 2 hours. Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for 2 hours. Neutralize with 1 M HCl before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat a solution of this compound at 60°C for 24 hours.
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Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
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After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.
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Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of a stability-indicating HPLC method that can be adapted for the analysis of this compound and its degradation products.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of buffer and methanol (e.g., 30:70 v/v).
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm or 361 nm.
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Injection Volume: 20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Mandatory Visualization
References
- 1. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. jsirjournal.com [jsirjournal.com]
- 4. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Refinement of Amlodipine Maleate Dosage Forms for Enhanced Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Amlodipine maleate (B1232345) dosage forms.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the formulation, dissolution testing, and analysis of Amlodipine maleate.
Formulation Troubleshooting
Question: We are experiencing sticking of the powder blend to the tablet press punches during the compression of this compound tablets. What could be the cause and how can we resolve this?
Answer: Sticking is a common issue with this compound formulations, often attributed to its inherent physicochemical properties and interaction with excipients, especially in the presence of moisture.[1] Here are some potential causes and solutions:
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Moisture Content: this compound is sensitive to moisture, which can increase its tendency to stick.[1]
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Solution: Ensure that all raw materials are properly dried and that the manufacturing environment has controlled humidity. Consider incorporating a glidant like colloidal silicon dioxide to improve powder flow and reduce adherence.
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Formulation Composition: Certain excipients may be more prone to causing sticking.
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Solution: Evaluate the excipients in your formulation. A patent suggests that a direct compression method can be employed to produce stable this compound tablets and avoid the problem of sticking.[1] Consider using microcrystalline cellulose (B213188) as a filler and magnesium stearate (B1226849) as a lubricant in appropriate concentrations.
-
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Compression Force: Excessive compression force can sometimes exacerbate sticking.
-
Solution: Optimize the compression force. A lower force might be sufficient to produce tablets with acceptable hardness and friability without causing sticking.
-
Question: We are observing degradation of this compound in our formulation during stability studies. What are the likely degradation pathways and how can we improve stability?
Answer: this compound is known to be sensitive to moisture, light, and pH variations.[1][2] The primary degradation pathways include hydrolysis and photolysis.
-
Hydrolytic Degradation: The ester linkages in the Amlodipine molecule are susceptible to hydrolysis, which can be accelerated by acidic or alkaline conditions.
-
Solution: Maintain a neutral pH environment within the formulation. Careful selection of excipients to avoid highly acidic or basic microenvironments is crucial. Packaging in moisture-resistant containers is also recommended.
-
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of Amlodipine.
-
Solution: Protect the formulation from light at all stages of manufacturing and storage. The use of light-resistant primary packaging is essential. Film coating of tablets can also offer a degree of photoprotection.
-
Dissolution Testing Troubleshooting
Question: Our this compound tablets are showing incomplete dissolution or high variability in dissolution results. What are the potential reasons and troubleshooting steps?
Answer: Incomplete dissolution or high variability can stem from several factors related to the formulation, dissolution method, and analytical procedure.
-
Poor Solubility: this compound has poor water solubility, which is a primary reason for incomplete dissolution.
-
Solution: Employ solubility enhancement techniques such as solid dispersions or liquisolid compacts. These methods increase the surface area of the drug and improve its wettability.
-
-
Dissolution Medium and Method: The choice of dissolution medium and the apparatus setup are critical.
-
Solution: The USP monograph for Amlodipine besylate tablets suggests using 0.01 N HCl as the dissolution medium with USP Apparatus 2 (paddles) at 75 rpm. Ensure the dissolution medium is properly deaerated to avoid bubble formation on the tablet surface, which can hinder dissolution. If issues persist, a change in the dissolution medium or agitation speed might be necessary, but this would require method re-validation.
-
-
Tablet Properties: The hardness and disintegration time of the tablets can significantly impact dissolution.
-
Solution: Optimize tablet hardness during compression. Tablets that are too hard may not disintegrate properly, leading to slow and incomplete dissolution. Ensure the disintegrant used is effective at the concentration included in the formulation.
-
Analytical Method Troubleshooting
Question: We are observing peak tailing for the Amlodipine peak in our HPLC analysis. What could be the cause and how can we improve the peak shape?
Answer: Peak tailing in HPLC for basic compounds like Amlodipine is often due to secondary interactions with the stationary phase.
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic amine group of Amlodipine, causing peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3) can protonate the silanol groups and reduce these secondary interactions.
-
Use a Different Column: Employing a column with end-capping or a polar-embedded stationary phase can shield the silanol groups and improve peak symmetry.
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine, to the mobile phase can also help to mask the active sites on the stationary phase.
-
-
Question: We are experiencing significant matrix effects in our LC-MS/MS bioanalytical method for Amlodipine in plasma. How can we mitigate this?
Answer: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a common challenge in bioanalysis.
-
Chromatographic Separation: Inadequate separation of Amlodipine from matrix components is a primary cause.
-
Solution: Optimize the chromatographic conditions to better separate the analyte from interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different analytical column.
-
-
Sample Preparation: The sample extraction procedure may not be effectively removing interfering substances.
-
Solution:
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simple protein precipitation. Develop a robust SPE protocol with appropriate wash steps to remove matrix interferences.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE procedure by testing different extraction solvents and pH conditions to selectively extract Amlodipine while leaving interfering components behind.
-
-
-
Internal Standard: The choice of internal standard (IS) is crucial.
-
Solution: Use a stable isotope-labeled internal standard (e.g., Amlodipine-d4). A stable isotope-labeled IS will have very similar chromatographic and ionization behavior to the analyte and can effectively compensate for matrix effects.
-
II. Data Presentation
Table 1: Enhancement of Amlodipine Solubility using Solid Dispersion Techniques
| Polymer/Carrier | Drug:Carrier Ratio | Method | Solvent | Solubility Enhancement (µg/mL) | Reference |
| PEG 4000 | 1:5 | Solvent Evaporation | Methanol | 325.95 | |
| PEG 6000 | 1:5 | Solvent Evaporation | Methanol | 264.3 | |
| PVP | 2:1 | Solvent Evaporation | Ethanol (B145695) | - | |
| Crosspovidone | 1:4 | Solvent Evaporation | Chloroform:Dichloromethane (2:3) | - |
Table 2: In-Vitro Dissolution Enhancement of Amlodipine Formulations
| Formulation Technique | Key Excipients | Dissolution Medium | Time (min) | % Drug Release | Reference |
| Liquisolid Compact | Propylene (B89431) Glycol, Avicel PH102, Aerosil | - | 25 | 100% | |
| Solid Dispersion | Irradiated PVP (20 kGy) | Water | 1 | ~89% | |
| Solid Dispersion | Dextrin, SLS | pH 1.2 | 10 | 86% |
III. Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP)
-
Ethanol (or other suitable solvent)
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP in the desired ratio (e.g., 1:2 w/w).
-
Dissolve both the drug and the polymer in a suitable volume of ethanol in a beaker with continuous stirring until a clear solution is obtained.
-
The solvent is then evaporated under reduced pressure at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
The resulting solid mass is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle.
-
The powdered solid dispersion is passed through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Preparation of this compound Liquisolid Compacts
Objective: To formulate this compound as a liquisolid compact to improve its dissolution characteristics.
Materials:
-
This compound
-
Propylene glycol (non-volatile solvent)
-
Avicel PH102 (carrier)
-
Aerosil 200 (coating material)
-
Magnesium stearate (lubricant)
-
Tablet press
Procedure:
-
Accurately weigh the required amount of this compound and disperse it in the calculated amount of propylene glycol. Gently warm and stir the mixture to ensure complete dissolution of the drug in the solvent. This forms the "liquid medication."
-
In a separate container, accurately weigh the carrier (Avicel PH102) and the coating material (Aerosil 200).
-
Gradually add the liquid medication to the carrier material while mixing continuously in a mortar.
-
After the liquid medication is fully incorporated into the carrier, add the coating material and continue mixing until a homogenous, dry-looking, and free-flowing powder is obtained.
-
Add magnesium stearate to the powder blend and mix for a short period (e.g., 2-3 minutes).
-
Compress the final powder blend into tablets using a suitable tablet press.
IV. Visualizations
Caption: Workflow for the development and evaluation of this compound dosage forms.
Caption: Troubleshooting flowchart for this compound tablet dissolution failures.
Caption: Process for preparing this compound solid dispersion by solvent evaporation.
References
Overcoming challenges in the synthesis of Amlodipine maleate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Amlodipine (B1666008) maleate (B1232345).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common challenges in the synthesis of Amlodipine maleate?
The synthesis of this compound, while well-established, can present several challenges that may impact yield and purity. Key issues include:
-
Impurity Formation: The formation of various impurities is a primary concern, with "Amlodipine Aspartate" being a well-documented and significant impurity. Other process-related impurities and by-products can also arise from side reactions or incomplete conversions.
-
Low Yields: Sub-optimal reaction conditions, incomplete reactions, or losses during work-up and purification can lead to lower than expected yields of the final product.
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Purification Difficulties: Isolating pure this compound can be challenging due to the presence of structurally similar impurities. Crystallization processes may require careful optimization to achieve the desired purity.
-
Stability Issues: Amlodipine is known to be sensitive to light and can degrade under certain stress conditions, such as acidic or alkaline environments and oxidation.[1][2]
Q2: I am observing a significant impurity in my final product. How can I identify and minimize it?
A significant impurity in this compound synthesis is often Amlodipine aspartate.[3] This impurity arises from the reaction of Amlodipine with maleic acid under non-acidic conditions.
Identification:
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HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying impurities in this compound.[4][5]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the impurity, aiding in its identification.
Minimization Strategies:
-
Maintain Acidic pH: The most critical factor in preventing the formation of Amlodipine aspartate is to maintain an essentially acidic pH during the salt formation step. This is typically achieved by adding the Amlodipine base to a solution containing a molar excess of maleic acid.
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Control Temperature: Elevated temperatures during the salt formation and crystallization can also contribute to the formation of Amlodipine aspartate. Careful control of the temperature is therefore recommended.
Q3: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several stages of the synthesis. Consider the following troubleshooting steps:
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Hantzsch Synthesis Step:
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Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). Adjust reaction time and temperature as necessary.
-
Sub-optimal Reagents: Use high-purity starting materials. The quality of the aldehyde, β-ketoester, and ammonia (B1221849) source is crucial.
-
-
Deprotection Step:
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Incomplete Deprotection: If using a phthalimide-protected precursor, ensure complete removal of the protecting group. Monitor the reaction by TLC. The choice of deprotecting agent (e.g., methylamine, hydrazine (B178648) hydrate) and reaction conditions (temperature, time) is critical.
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Side Reactions: The deprotection step can sometimes lead to the formation of by-products. Proper control of the reaction conditions can minimize these.
-
-
Work-up and Purification:
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Losses during Extraction: Optimize the extraction procedure to minimize the loss of Amlodipine free base into the aqueous layer.
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Crystallization: The crystallization process for both the intermediate and the final product should be optimized to maximize recovery. This includes the choice of solvent, temperature profile, and seeding.
-
Q4: I am having trouble with the purification of this compound. What are some effective purification techniques?
Purification of this compound primarily involves crystallization.
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Crystallization from a Suitable Solvent: Recrystallization from an appropriate solvent system, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane, is a common method for purifying the phthalimidoamlodipine (B1677751) intermediate. For the final this compound salt, solvents like isopropanol (B130326) can be used.
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Control of Supersaturation: During crystallization, controlling the rate of cooling and agitation is important to obtain crystals of good quality and purity.
-
Washing: Thoroughly washing the filtered crystals with a suitable solvent helps to remove residual impurities.
Quantitative Data
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Typical Level Detected | Analytical Method for Detection | Reference |
| Amlodipine Aspartate | Can be significant if pH is not controlled | HPLC, LC-MS | |
| Phthalimidoamlodipine (Impurity I) | 0.43% - 1.42% (in some samples) | HPLC, LC-MS, IR, NMR | |
| Impurity II | 0.43% - 1.42% (in some samples) | HPLC, LC-MS, IR, NMR | |
| Impurity III (Besylate salt) | 0.43% - 1.42% (in some samples) | HPLC, LC-MS, IR, NMR | |
| Impurity IV (Dimethyl ester) | 0.43% - 1.42% (in some samples) | HPLC, LC-MS, IR, NMR | |
| Impurity V (4-chlorophenyl isomer) | 0.43% - 1.42% (in some samples) | HPLC, LC-MS, IR, NMR | |
| Impurity VI (Diethyl ester) | 0.43% - 1.42% (in some samples) | HPLC, LC-MS, IR, NMR |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of Phthalimidoamlodipine Intermediate
This protocol is a generalized representation based on established Hantzsch synthesis principles.
-
Knoevenagel Condensation:
-
In a suitable reaction vessel, combine equimolar amounts of 2-chlorobenzaldehyde (B119727) and ethyl 4-(2-phthalimidoethoxy)acetoacetate in a solvent such as isopropanol.
-
Add a catalytic amount of a base, for example, piperidine.
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Dihydropyridine Ring Formation:
-
Once the Knoevenagel condensation is complete, cool the reaction mixture.
-
Add an equimolar amount of methyl 3-aminocrotonate to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the completion of the reaction by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture to allow the product to precipitate.
-
Collect the solid by filtration.
-
Purify the crude phthalimidoamlodipine by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure intermediate.
-
Protocol 2: Deprotection of Phthalimidoamlodipine to Amlodipine Free Base
-
Reaction Setup:
-
Dissolve the purified phthalimidoamlodipine intermediate in a suitable solvent.
-
Add the deprotecting agent, such as a 40% aqueous solution of methylamine.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the deprotection by TLC.
-
-
Isolation of Amlodipine:
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent.
-
The phthalhydrazide (B32825) byproduct will precipitate and can be removed by filtration.
-
The filtrate containing the Amlodipine free base can be taken to the next step.
-
Protocol 3: Formation of this compound
-
Preparation of Maleic Acid Solution:
-
In a reaction vessel, dissolve maleic acid in a suitable solvent (e.g., isopropanol). Use a molar excess of maleic acid relative to the amlodipine base (e.g., 1.05:1).
-
-
Salt Formation:
-
Slowly add a solution of Amlodipine free base (from Protocol 2) to the maleic acid solution with stirring.
-
Maintaining an acidic pH throughout the addition is crucial.
-
-
Crystallization and Isolation:
-
The this compound salt will precipitate from the solution.
-
The mixture can be heated to ensure complete dissolution and then cooled to control crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
Visualizations
References
- 1. WO2008060093A1 - Crystalline s-(-)-amlodipine maleic acid salt anhydride and preparation method thereof - Google Patents [patents.google.com]
- 2. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Identification and characterization of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Amlodipine in Immediate-Release Film-Coated Tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stability of Amlodipine (B1666008) in immediate-release film-coated tablets.
Troubleshooting Guide
Issue 1: Significant degradation of Amlodipine observed during stability studies, particularly an increase in a specific known impurity.
| Potential Cause | Troubleshooting Steps |
| Photodegradation: Amlodipine is known to be sensitive to light, which can catalyze its oxidation to pyridine (B92270) derivatives.[1][2] | 1. Review Packaging: Ensure tablets are packaged in light-resistant materials such as amber-colored bottles or Alu/PVC/PVDC blisters.[3] 2. Optimize Film Coating: Incorporate a light-blocking agent like titanium dioxide into the film coating.[4] 3. Control Manufacturing Environment: Minimize exposure to light during all stages of manufacturing and packaging.[1] |
| Interaction with Excipients (Maillard Reaction): If using lactose (B1674315) as a filler, it can react with the primary amine group of Amlodipine, especially in the presence of moisture and a basic lubricant like magnesium stearate (B1226849). | 1. Excipient Replacement: Consider replacing lactose with a non-reducing sugar or an alternative diluent such as microcrystalline cellulose. 2. Moisture Control: Ensure low moisture content of the granules before compression and throughout the tablet's shelf life. 3. Lubricant Evaluation: While magnesium stearate is widely used, evaluate its impact in combination with other excipients. |
| Hydrolysis (Acidic or Basic Conditions): Amlodipine is susceptible to degradation in both acidic and alkaline environments. | 1. pH Control of Microenvironment: Select excipients that create a neutral pH microenvironment within the tablet core. 2. Protective Film Coating: A functional film coat can provide a barrier against external acidic or basic conditions. |
Issue 2: Poor content uniformity and variable stability results across different batches.
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity of Amlodipine: Amlodipine besylate is known to be hygroscopic, which can lead to handling issues and localized degradation. | 1. Controlled Manufacturing Humidity: Maintain a low relative humidity environment during powder blending, granulation, and compression. 2. Use of Glidants: Incorporate a glidant like colloidal silicon dioxide to improve powder flow and reduce moisture-related aggregation. 3. Appropriate Packaging: Utilize packaging with a good moisture barrier. |
| Inadequate Blending: Poor distribution of the active pharmaceutical ingredient (API) and excipients. | 1. Optimize Blending Parameters: Validate blending time and speed to ensure a homogenous mixture. 2. Particle Size Analysis: Ensure comparable particle size distribution between the API and excipients to prevent segregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Amlodipine in a solid dosage form?
A1: The main degradation pathways for Amlodipine are photodegradation, hydrolysis, and oxidation. Photodegradation, caused by exposure to light, leads to the oxidation of the dihydropyridine (B1217469) ring to a pyridine derivative, which is therapeutically inactive. Amlodipine is also unstable in acidic and alkaline conditions, which can cause hydrolysis. Additionally, interactions with certain excipients, like the Maillard reaction with lactose, can lead to the formation of degradation products such as amlodipine besylate glycosyl.
Q2: My formulation contains lactose and magnesium stearate. What are the risks, and what alternatives can I consider?
A2: The combination of Amlodipine (a primary amine), lactose (a reducing sugar), and magnesium stearate (a basic lubricant) in the presence of moisture can trigger a Maillard reaction, leading to significant degradation of the Amlodipine. To mitigate this, it is highly recommended to formulate lactose-free Amlodipine tablets. Suitable alternative diluents include microcrystalline cellulose, which has been shown to be compatible with Amlodipine besylate.
Q3: How can I design a film coating to maximize the stability of Amlodipine?
A3: An effective film coating should primarily protect the tablet core from light and moisture. A formulation containing HPMC as the film-former, titanium dioxide as an opacifier to block light, and a plasticizer like PEG 6000 is a good starting point. The coating process should be optimized to ensure a uniform, continuous film without defects.
Q4: What are the ideal storage conditions to minimize Amlodipine degradation during stability testing?
A4: To minimize degradation, Amlodipine tablets should be stored in a well-closed container, protected from light, at controlled room temperature. For accelerated stability studies, conditions of 40°C and 75% relative humidity are often used. However, given Amlodipine's sensitivity, packaging plays a crucial role. Studies have shown that aluminum strip packaging provides better protection than PVC blisters under accelerated conditions.
Quantitative Data on Amlodipine Stability
Table 1: Impact of UV Irradiation on Amlodipine Stability
| Formulation | Duration of UV Irradiation | Remaining Amlodipine (%) | Reference |
| Amlodipine Powder | 24 hours | 33.1% | |
| Dry Emulsion Formulation | 24 hours | 94.4% |
Table 2: Photodegradation of Amlodipine Besylate Tablets in Primary Packaging
| Radiation Type | Duration | Reduction in Amlodipine Besylate Content | Half-life | Reference |
| UV Radiation | 14 days | 22.38% | 38.4 days | |
| Visible Light Radiation | 14 days | 19.89% | 43.3 days |
Table 3: Forced Degradation of Amlodipine Besylate in Solution
| Stress Condition | % Degradation | Reference |
| 0.1 M NaOH (Base Hydrolysis) | 43% | |
| Photolytic (UVA and White Light) | 5% | |
| 0.1 M HCl (Acid Hydrolysis) | ~1% | |
| 3% H2O2 (Oxidation) | ~1% | |
| Heat (105°C) | No degradation | |
| Heat/Humidity (85°C/85% RH) | No degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Amlodipine and its Impurities
This protocol is based on a validated stability-indicating HPLC-UV method.
-
Objective: To quantify Amlodipine and its degradation products in immediate-release tablets.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile, methanol, and triethylamine (B128534) solution (e.g., 15:35:50, v/v/v), with pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm or 273 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
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Weigh and finely powder not fewer than 20 tablets.
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Accurately weigh a portion of the powder equivalent to a single dose of Amlodipine.
-
Transfer to a suitable volumetric flask.
-
Add the mobile phase to about 70% of the flask volume.
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Sonicate for 15 minutes to ensure complete dissolution of the drug.
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Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Protocol 2: Forced Degradation Study
-
Objective: To investigate the degradation pathways of Amlodipine under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve the Amlodipine API or tablet powder in 0.1 M HCl and keep at room temperature for a specified period (e.g., 3 days).
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid API or tablets to dry heat (e.g., 80-105°C) for a defined duration.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-h).
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Key degradation pathways of Amlodipine.
Caption: Workflow for developing stable Amlodipine tablets.
References
Enhancing the analytical method for Amlodipine to reduce variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing analytical methods for Amlodipine, aiming to reduce variability and ensure robust, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Amlodipine HPLC analysis?
A1: Variability in Amlodipine HPLC analysis can stem from several factors:
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Mobile Phase Preparation: Inconsistent pH adjustment, inaccurate solvent composition, and inadequate degassing can lead to shifts in retention time and baseline instability. The pH of the mobile phase is a critical factor influencing the chromatography.[1]
-
Column Performance: Column aging, contamination, or using different column batches can affect peak shape and retention time.
-
Sample Preparation: Incomplete dissolution of the analyte, errors in dilution, or interference from excipients can lead to inaccurate quantification.[2]
-
System Suitability: Failure to meet system suitability criteria, such as theoretical plates, tailing factor, and %RSD for replicate injections, indicates a problem with the chromatographic system.[2]
-
Environmental Factors: Fluctuations in laboratory temperature can affect column temperature and, consequently, retention times.[1]
Q2: How can I ensure the robustness of my Amlodipine analytical method?
A2: Method robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. To ensure robustness, you should:
-
Conduct robustness studies during method validation by intentionally varying parameters such as mobile phase pH (e.g., ±0.1), organic phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%).[1]
-
Use a Design of Experiments (DoE) approach to systematically investigate the impact of multiple factors simultaneously.
-
Ensure that system suitability parameters remain within acceptable limits under all tested variations.
Q3: What are the critical parameters to consider for developing a stability-indicating HPLC method for Amlodipine?
A3: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products. For Amlodipine, this involves:
-
Forced Degradation Studies: Subjecting Amlodipine to stress conditions such as acid, base, oxidation, heat, and photolysis to generate potential degradation products.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess peak purity and ensure that the Amlodipine peak is free from co-eluting degradants.
-
Resolution: Achieving adequate chromatographic separation (resolution > 2) between the Amlodipine peak and the peaks of any degradation products or impurities.
Troubleshooting Guides
Issue 1: Amlodipine peak is tailing or showing poor symmetry.
| Question | Possible Cause | Suggested Solution |
| Why is my Amlodipine peak tailing? | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample and re-inject. |
| Column Contamination: Buildup of strongly retained compounds on the column. | Flush the column with a strong solvent. | |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Amlodipine and its interaction with the stationary phase. | Adjust the mobile phase pH. For Amlodipine, a slightly acidic pH (e.g., 3.0) is often used. | |
| Column Degradation: The stationary phase of the column may be degrading. | Replace the column with a new one of the same type. |
Issue 2: Retention time for Amlodipine is shifting between injections.
| Question | Possible Cause | Suggested Solution |
| What is causing my Amlodipine retention time to be inconsistent? | Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Prepare fresh mobile phase, ensuring accurate measurements. Use a reliable solvent mixing system if available. |
| Fluctuating Column Temperature: Changes in ambient laboratory temperature affecting the column. | Use a column oven to maintain a constant temperature. | |
| Pump Malfunction: Inconsistent flow rate from the HPLC pump. | Check the pump for leaks and perform routine maintenance. Ensure proper degassing of the mobile phase to prevent air bubbles. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | Allow the column to equilibrate for a sufficient time (e.g., 30 minutes) before starting the analysis. |
Issue 3: Inaccurate or inconsistent results in Amlodipine tablet assay.
| Question | Possible Cause | Suggested Solution |
| Why are my Amlodipine tablet assay results variable? | Incomplete Extraction from Tablet Matrix: Amlodipine may not be fully dissolved from the tablet powder. | Increase sonication time during sample preparation. Ensure the chosen solvent is appropriate for dissolving both the Amlodipine and breaking down the tablet matrix. |
| Sample Filtration Issues: The analyte may be adsorbing to the syringe filter. | Perform a filter study to ensure there is no significant loss of Amlodipine during filtration. Consider using different filter materials (e.g., PTFE, nylon). | |
| Standard Solution Instability: Degradation of the Amlodipine standard solution over time. | Prepare fresh standard solutions daily and store them protected from light. | |
| Non-uniformity of the Tablet Powder: Inadequate grinding and mixing of the tablets can lead to non-representative sampling. | Ensure tablets are ground to a fine, uniform powder and mixed thoroughly before weighing. |
Experimental Protocols
Protocol 1: RP-HPLC Assay of Amlodipine Besylate in Tablets
This protocol provides a general procedure for the quantification of Amlodipine in tablet dosage forms.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Buffer (e.g., 15:35:50 v/v/v) |
| Buffer | Triethylamine (B128534) solution with pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm or 240 nm |
| Injection Volume | 10 µL or 20 µL |
| Column Temperature | 30°C |
2. Preparation of Solutions:
-
Buffer Preparation: Dissolve 7 mL of triethylamine in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas by sonication.
-
Standard Solution Preparation: Accurately weigh about 50 mg of Amlodipine Besylate working standard into a 100 mL volumetric flask. Add about 60 mL of mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
Sample Solution Preparation: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to one tablet's average weight into a 100 mL volumetric flask. Add about 60 mL of mobile phase and sonicate for 10 minutes to dissolve the Amlodipine. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute 5 mL of the filtrate to 100 mL with the mobile phase.
3. System Suitability:
Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if:
-
The relative standard deviation (%RSD) of the peak areas is not more than 2.0%.
-
The tailing factor is not more than 2.0.
-
The theoretical plate count is not less than 2000.
4. Analysis:
Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Amlodipine in the sample by comparing the peak area of the sample to the peak area of the standard.
Data Presentation
Table 1: Typical HPLC Method Parameters for Amlodipine Analysis
| Parameter | Range of Values Reported in Literature |
| Column Type | C18, C8 |
| Column Dimensions | 250 mm x 4.6 mm, 150 mm x 3.9 mm |
| Particle Size | 5 µm, 3.5 µm |
| Mobile Phase Composition | Acetonitrile/Methanol/Buffer mixtures |
| pH of Aqueous Phase | 2.95 - 7.5 |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection Wavelength | 230 - 240 nm |
| Column Temperature | 25 - 30°C |
Table 2: Summary of Method Validation Parameters for a Robust Amlodipine HPLC Method
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9999 |
| Range | e.g., 35-105 µg/mL (50-150% of test concentration) | 35-105 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.50 - 99.91% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.58% (Method Precision) |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.0% |
| Robustness | System suitability passes under varied conditions | Method is robust with minor changes in flow rate, pH, and mobile phase composition. |
| Limit of Detection (LOD) | Reportable value | 0.0674 µg/mL |
| Limit of Quantification (LOQ) | Reportable value | 0.0204 µg/mL |
Visualizations
Caption: Workflow for Amlodipine analysis by HPLC.
Caption: Troubleshooting logic for common HPLC issues.
References
Validation & Comparative
Amlodipine Maleate vs. Amlodipine Besylate: A Comparative Analysis of Bioavailability
For researchers and drug development professionals, understanding the nuances between different salt forms of an active pharmaceutical ingredient (API) is critical for ensuring therapeutic equivalence and optimizing drug product performance. This guide provides a detailed comparative analysis of the bioavailability of two common salt forms of the calcium channel blocker amlodipine (B1666008): amlodipine maleate (B1232345) and amlodipine besylate.
Amlodipine is widely prescribed for the management of hypertension and angina.[1][2] While amlodipine besylate is the most common formulation, amlodipine maleate has been developed as an alternative.[1][3] This analysis focuses on the scientific evidence from bioequivalence studies to determine if these salt forms can be used interchangeably in clinical practice.
Executive Summary
Multiple studies have demonstrated that this compound and amlodipine besylate are bioequivalent.[1] This means they exhibit comparable rates and extents of absorption, leading to similar therapeutic effects. The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax), show no statistically significant differences between the two salt forms.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters from a pivotal single-dose, randomized, crossover bioequivalence study comparing 10 mg tablets of this compound and amlodipine besylate in 24 healthy volunteers.
| Pharmacokinetic Parameter | This compound (10 mg) | Amlodipine Besylate (10 mg) | Statistical Significance |
| AUCt (ng*h/mL) | 304.69 | 320.41 | Not Statistically Different |
| Cmax (ng/mL) | Not explicitly stated in snippets | Not explicitly stated in snippets | Not Statistically Different |
| Tmax (h) | Not explicitly stated in snippets | Not explicitly stated in snippets | Not Statistically Different |
AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.
These findings indicate that the plasma kinetics of amlodipine are dependent on the properties of the amlodipine molecule itself, rather than the salt form.
Experimental Protocols
The bioequivalence of this compound and amlodipine besylate was established through a robust experimental design.
Study Design: A single-dose, open-label, randomized, two-period crossover trial was conducted. This design minimizes individual subject variation and allows for a direct comparison of the two formulations.
Subjects: The study enrolled 24 healthy adult volunteers.
Drug Administration: Each subject received a single oral dose of 10 mg of this compound and 10 mg of amlodipine besylate, with a washout period between the two treatments.
Pharmacokinetic Analysis: Blood samples were collected over a 144-hour period following drug administration. Plasma concentrations of amlodipine were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The key pharmacokinetic parameters (AUC, Cmax, and Tmax) were calculated from the plasma concentration-time data.
Bioequivalence Study Workflow
Mechanism of Action: Signaling Pathway
Amlodipine is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells. This blockade prevents the influx of extracellular calcium ions, which are essential for muscle contraction. The result is relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
Amlodipine's Mechanism of Action
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for Amlodipine Tablet Assay: HPLC vs. UV Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Amlodipine in pharmaceutical formulations is paramount for ensuring the safety and efficacy of this widely prescribed calcium channel blocker. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high specificity and sensitivity. However, UV-Visible Spectrophotometry presents a simpler and more cost-effective alternative. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides a robust and reliable approach for the assay of Amlodipine tablets, ensuring separation from potential degradation products and excipients.
Experimental Protocol
A reversed-phase HPLC (RP-HPLC) method is commonly employed for the determination of Amlodipine. The following protocol is a representative example based on established and validated methods.[1][2][3]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]
-
Mobile Phase: A mixture of acetonitrile, methanol (B129727), and a buffer such as potassium dihydrogen orthophosphate or triethylamine (B128534) solution, with the pH adjusted to around 3.0. A common ratio is acetonitrile: 70mM potassium dihydrogen orthophosphate buffer: methanol (15:30:55 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm or 240 nm
-
Injection Volume: 10 µL to 20 µL
-
Column Temperature: Ambient or controlled at 30°C
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Amlodipine besylate working standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in the mobile phase and make up the volume to the mark.
-
Further dilute this stock solution with the mobile phase to obtain a final concentration of approximately 10 µg/mL.
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 Amlodipine tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Amlodipine to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).
HPLC Method Validation Workflow
Caption: Workflow for the validation of an HPLC method for Amlodipine tablet assay.
UV-Visible Spectrophotometry Method
UV spectrophotometry offers a simpler and faster alternative for the quantification of Amlodipine, particularly for routine quality control where high sample throughput is required.
Experimental Protocol
The following protocol outlines a typical UV spectrophotometric method for the assay of Amlodipine tablets.
Instrumental Parameters:
-
Spectrophotometer: Double beam UV-Visible spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): Approximately 361 nm in methanol
-
Solvent/Diluent: Methanol
Standard Solution Preparation:
-
Accurately weigh 10 mg of Amlodipine besylate working standard and transfer it to a 10 mL volumetric flask.
-
Dissolve in methanol and make up the volume to the mark to get a stock solution of 1000 µg/mL.
-
From this stock solution, prepare a working standard solution of 10 µg/mL by appropriate dilution with methanol.
Sample Solution Preparation:
-
Weigh and powder 20 Amlodipine tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Amlodipine to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 20 minutes, and then make up the volume with methanol.
-
Filter the solution. From the filtrate, prepare a sample solution of 10 µg/mL by diluting with methanol.
Logical Comparison of Analytical Methods
Caption: A logical comparison of HPLC and UV Spectrophotometry for Amlodipine assay.
Performance Data Comparison
The following tables summarize the typical validation parameters for both the HPLC and UV spectrophotometric methods, as established by the International Council for Harmonisation (ICH) guidelines.
Table 1: HPLC Method Validation Data
| Parameter | Typical Results |
| Linearity (µg/mL) | 0.5 - 8 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.06 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.20 |
| Specificity | The method is specific as there is no interference from excipients. |
| Robustness | The method is robust to small, deliberate variations in chromatographic conditions. |
Table 2: UV Spectrophotometry Method Validation Data
| Parameter | Typical Results |
| Linearity (µg/mL) | 2 - 12 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 99.5 - 101.6% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | Typically higher than HPLC |
| Limit of Quantitation (LOQ) (µg/mL) | Typically higher than HPLC |
| Specificity | Potential for interference from excipients that absorb at the same wavelength. |
| Robustness | The method is generally robust to minor variations in experimental conditions. |
Conclusion
Both HPLC and UV spectrophotometry are suitable for the quantitative determination of Amlodipine in tablet dosage forms. The choice of method depends on the specific requirements of the analysis.
-
HPLC is the preferred method for stability studies, impurity profiling, and when the highest level of accuracy and specificity is required. Its ability to separate Amlodipine from other components in the formulation is a significant advantage.
-
UV Spectrophotometry is a viable alternative for routine quality control analysis where speed and cost-effectiveness are critical. However, careful validation is necessary to ensure that excipients do not interfere with the measurement.
For drug development and regulatory submissions, the specificity and comprehensive data provided by a validated HPLC method are generally indispensable. For routine manufacturing quality control, a well-validated and correlated UV method can be a practical and efficient tool.
References
Amlodipine Versus Other Calcium Channel Blockers for Hypertension: A Comparative Guide
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), is a cornerstone in the management of hypertension.[1][2] Its distinct pharmacokinetic profile, characterized by a long half-life of 30 to 50 hours, allows for convenient once-daily dosing and consistent blood pressure control.[2] This guide provides a detailed comparison of amlodipine with other calcium channel blockers, focusing on antihypertensive efficacy, pharmacokinetic properties, and side effect profiles, supported by data from clinical studies.
Classification of Calcium Channel Blockers
Calcium channel blockers are broadly categorized into two main types: dihydropyridines and non-dihydropyridines.[3][4] Dihydropyridines, such as amlodipine, nifedipine (B1678770), felodipine (B1672334), and lercanidipine (B1674757), exhibit greater selectivity for vascular smooth muscle, making them potent vasodilators. Non-dihydropyridines, which include diltiazem (B1670644) and verapamil, have more pronounced effects on the heart, reducing heart rate and contractility.
Mechanism of Action: Dihydropyridine CCBs
Dihydropyridine calcium channel blockers primarily target L-type calcium channels in vascular smooth muscle. By inhibiting the influx of calcium into these cells, they prevent the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation. This widening of blood vessels reduces peripheral vascular resistance, thereby lowering blood pressure. Newer generation CCBs, including amlodipine, may also block N-type calcium channels, which can contribute to organ-protective effects.
Comparative Antihypertensive Efficacy
Clinical trials have demonstrated that amlodipine has comparable or, in some cases, superior antihypertensive efficacy compared to other CCBs.
Table 1: Comparison of Antihypertensive Efficacy
| Comparison | Drug Regimen | Mean Blood Pressure Reduction (Systolic/Diastolic) | Study Outcome | Citation |
|---|---|---|---|---|
| Amlodipine vs. Felodipine ER | Amlodipine (mean 7.4 mg/day)Felodipine ER (mean 11.2 mg/day) | Amlodipine: -15.3 / -12.9 mmHg (office)Felodipine ER: -13.4 / -11.8 mmHg (office) | No significant difference in office BP reduction. Amlodipine showed a greater reduction in 24h systolic ambulatory BP. | |
| Amlodipine vs. Felodipine ER | Amlodipine (5-10 mg/day)Felodipine ER (5-10 mg/day) | Amlodipine more effectively reduced nighttime systolic and diastolic BP. | Amlodipine was more effective than felodipine at the same dose, likely due to its longer half-life. | |
| Amlodipine vs. Nifedipine GITS | Amlodipine (5-10 mg/day)Nifedipine GITS (30-60 mg/day) | Amlodipine: -15.7 mmHg (systolic)Nifedipine GITS: -15.5 mmHg (systolic) | Both drugs were shown to be equally efficacious and safe in elderly patients with mild-to-moderate hypertension. | |
| Amlodipine vs. Lercanidipine | Amlodipine (5 mg/day)Lercanidipine (10 mg/day) | No statistical difference in antihypertensive efficacy. | Both drugs demonstrated comparable efficacy in reducing blood pressure. |
| Amlodipine vs. Other CCBs | Amlodipine (avg. 7.25 mg/day)Cilnidipine (avg. 14.28 mg/day)Benidipine (avg. 5.71 mg/day)Azelnidipine (avg. 15.88 mg/day) | Reduction per mg dose (SBP/DBP):Amlodipine: 1.54 / 0.57 mmHgCilnidipine: 0.26 / 0.01 mmHgBenidipine: 0.41 / 0.11 mmHgAzelnidipine: 0.13 / 0.06 mmHg | Amlodipine showed higher potency, demonstrating greater BP reduction at a lower dose. | |
Pharmacokinetic Properties
Amlodipine's pharmacokinetic profile is notable for its slow absorption, high bioavailability, and long elimination half-life, which contribute to its sustained antihypertensive effect.
Table 2: Comparison of Pharmacokinetic Properties
| Parameter | Amlodipine | Felodipine | Azelnidipine | Nifedipine (GITS) | Citation |
|---|---|---|---|---|---|
| Bioavailability | ~64-90% | ~15% | - | - | |
| Time to Peak Plasma | 6-12 hours | - | - | - | |
| Half-life | 30-50 hours | Shorter than amlodipine | 8.68 ± 1.33 hours | Short (GITS allows once-daily dosing) |
| Dosing Frequency | Once daily | Once daily (ER) | Once daily | Once daily (GITS) | |
Adverse Event Profiles
The most common side effects associated with dihydropyridine CCBs are related to vasodilation, such as headache, flushing, and peripheral edema. Studies suggest that newer generation CCBs like lercanidipine may have a better tolerability profile, particularly concerning edema.
Table 3: Comparison of Common Adverse Events
| Adverse Event | Amlodipine | Nifedipine | Felodipine ER | Lercanidipine | Citation |
|---|---|---|---|---|---|
| Pedal Edema | Higher incidence | - | - | Significantly lower incidence compared to amlodipine. | |
| Headache | Less frequent than Nifedipine Retard | More frequent than amlodipine | More frequent than amlodipine | - | |
| Flushing | Less frequent than Nifedipine Retard | More frequent than amlodipine | More frequent than amlodipine | - |
| Dizziness | Less frequent than Nifedipine Retard | More frequent than amlodipine | - | - | |
A meta-analysis of seven long-term outcome trials found that amlodipine-based regimens significantly decreased the risk of myocardial infarction and stroke compared to non-CCB antihypertensive therapies.
Experimental Protocols: A Generalized Approach
The comparison of different CCBs is typically evaluated through multicenter, prospective, randomized, double-blind, parallel-group studies.
Key Methodological Components:
-
Patient Population: Patients are typically adults with mild-to-moderate essential hypertension, often with specific inclusion and exclusion criteria to ensure a homogenous study group.
-
Study Design: After a placebo run-in period to establish baseline blood pressure, patients are randomized to receive one of the study drugs. Doses may be titrated based on blood pressure response to achieve a target goal (e.g., <140/90 mmHg).
-
Efficacy Assessment: The primary endpoint is typically the change from baseline in trough sitting or supine systolic and diastolic blood pressure. 24-hour ambulatory blood pressure monitoring (ABPM) is often used as a secondary endpoint to assess the consistency of blood pressure control over the entire dosing interval.
-
Safety and Tolerability: Adverse events are systematically recorded and compared between treatment groups throughout the study.
The reporting of such trials often follows the Consolidated Standards of Reporting Trials (CONSORT) guidelines to ensure transparency and completeness.
Conclusion
Amlodipine remains a preferred choice among CCBs for the treatment of hypertension, demonstrating high potency and a favorable pharmacokinetic profile that allows for effective once-daily dosing. While its antihypertensive efficacy is comparable to other dihydropyridines like nifedipine GITS and lercanidipine, there are notable differences in side effect profiles. Newer agents such as lercanidipine may offer a better tolerability profile with a lower incidence of peripheral edema. The selection of a specific calcium channel blocker should be guided by individual patient characteristics, tolerability, and the overall clinical profile of the agent.
References
- 1. Comparing Safety and Efficacy of Amlodipine Verses S Amlodipine in Patients With Essential Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
A Comparative Analysis of S-Amlodipine and Racemic Amlodipine in the Management of Hypertension
A comprehensive review of the clinical evidence, evaluating efficacy, safety, and pharmacological distinctions for researchers and drug development professionals.
This guide provides an in-depth comparison of S-Amlodipine and its racemic counterpart, Amlodipine (B1666008), for the treatment of mild to moderate hypertension. By examining key clinical trial data, experimental methodologies, and the underlying pharmacological mechanisms, this document serves as a critical resource for scientists and researchers in the field of cardiovascular drug development.
Efficacy in Blood Pressure Reduction
S-Amlodipine, the pharmacologically active S-enantiomer of amlodipine, has demonstrated comparable efficacy to racemic amlodipine in reducing blood pressure, typically at half the dosage. Clinical trials consistently show that S-Amlodipine 2.5 mg is as effective as 5 mg of racemic amlodipine in lowering both systolic and diastolic blood pressure.
A multicentric, randomized, double-blind clinical trial involving 200 patients with Stage I and Stage II hypertension found that S-Amlodipine 2.5 mg was equivalent to racemic Amlodipine 5 mg in its efficacy and tolerability for treating mild to moderate hypertension[1]. Another randomized, prospective study with 108 patients reported that while racemic amlodipine showed a more potent blood pressure-lowering effect in the initial weeks, both S-Amlodipine 2.5 mg and racemic amlodipine 5 mg demonstrated equivalent efficacy at the 12-week mark[2][3].
Table 1: Comparative Efficacy in Blood Pressure Reduction (Mean Reduction from Baseline)
| Study | Treatment Group | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Ramya JE, & Meenakshi B (2014)[3] | S-Amlodipine 2.5 mg | 12 weeks | 29.6 ± 9.0 | 12.0 ± 9.9 |
| Racemic Amlodipine 5 mg | 12 weeks | 32.4 ± 10.8 | 13.4 ± 5.9 | |
| Pathak L, et al. (2004)[4] | S-Amlodipine 2.5 mg | 6 weeks | ~20 | ~13 |
| Racemic Amlodipine 5 mg | 6 weeks | ~20 | ~13 |
Side Effect Profile: The Edema Advantage
A significant differentiator between S-Amlodipine and racemic amlodipine is the incidence of peripheral edema. The R-enantiomer in the racemic mixture is believed to contribute significantly to this adverse effect without providing therapeutic benefit. Clinical evidence supports that S-Amlodipine is associated with a lower incidence of peripheral edema.
In a 12-week study, a significant increase in mean ankle circumference was observed in the racemic amlodipine group, whereas the S-Amlodipine group showed no significant change. A meta-analysis of 15 randomized controlled trials concluded that S-Amlodipine treatment was associated with significantly less edema than racemic amlodipine. However, it's worth noting that when only high-quality studies from this meta-analysis were considered, the difference in edema incidence was not statistically significant.
Table 2: Comparative Incidence of Key Adverse Events
| Study/Meta-Analysis | Adverse Event | S-Amlodipine Group Incidence | Racemic Amlodipine Group Incidence | Risk Difference (95% CI) |
| Liu F, et al. (2010) | Peripheral Edema | Varies by study | Varies by study | -0.02 (-0.03 to 0.00) |
| Headache | Varies by study | Varies by study | 0.00 (-0.02 to 0.01) | |
| Flushing | Varies by study | Varies by study | -0.01 (-0.02 to 0.00) | |
| Ramya JE, & Meenakshi B (2014) | Ankle Edema | No significant increase | Significant increase (p<0.05) | N/A |
Experimental Protocols
Protocol for a Comparative Clinical Trial of S-Amlodipine vs. Racemic Amlodipine
This section outlines a typical methodology for a randomized, double-blind, comparative clinical trial based on published studies.
1. Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg and systolic blood pressure >140 mmHg).
- Exclusion Criteria: History of secondary hypertension, recent myocardial infarction or stroke (within 6 months), significant renal or hepatic impairment, and known hypersensitivity to dihydropyridine (B1217469) calcium channel blockers.
3. Treatment Protocol:
- Washout Period: A 1-2 week single-blind placebo washout period.
- Randomization: Eligible patients are randomized to one of two treatment arms.
- Treatment Arms:
- Group A: S-Amlodipine 2.5 mg once daily + Placebo for Racemic Amlodipine.
- Group B: Racemic Amlodipine 5 mg once daily + Placebo for S-Amlodipine.
- Duration: 12 weeks of treatment.
4. Efficacy and Safety Assessments:
- Blood Pressure Measurement: Seated blood pressure and heart rate are measured at baseline and at specified follow-up intervals (e.g., weeks 2, 4, 8, and 12). Measurements are typically taken at the same time of day by a trained professional using a calibrated sphygmomanometer. The average of three readings taken 2 minutes apart is recorded.
- Peripheral Edema Assessment: Assessed at each visit through:
- Visual inspection and patient reporting: Patients are asked about the presence and severity of ankle swelling.
- Ankle Circumference Measurement: A standardized method is used to measure the circumference of both ankles at a predefined anatomical landmark (e.g., just above the malleoli).
- Pitting Edema Test: Gentle pressure is applied to the skin over the tibia for a few seconds to check for indentation.
- Adverse Event Monitoring: All adverse events are recorded at each visit, and their severity and relationship to the study drug are assessed.
- Laboratory Tests: Standard hematology and clinical chemistry panels (including liver and renal function tests) are performed at baseline and at the end of the study.
5. Statistical Analysis: The primary efficacy endpoint is the change in mean sitting systolic and diastolic blood pressure from baseline to the end of treatment. The primary safety endpoint is the incidence of adverse events, with a focus on peripheral edema. Statistical significance is typically assessed using t-tests or ANCOVA for continuous variables and chi-square or Fisher's exact test for categorical variables.
Mechanism of Action and Side Effects: A Visual Explanation
S-Amlodipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance. The racemic mixture contains both the active S-enantiomer and the largely inactive R-enantiomer. While the R-enantiomer has minimal calcium channel blocking activity, it is hypothesized to contribute to peripheral edema through mechanisms that are not fully elucidated but may involve alterations in microvascular pressure.
The following diagram illustrates the proposed differential effects of S- and R-Amlodipine on blood vessels, leading to the observed difference in edema incidence.
Caption: Differential vascular effects of S- and R-Amlodipine.
The following workflow outlines the typical progression of a patient through a comparative clinical trial.
References
- 1. Multicentric, clinical trial of S-Amlodipine 2.5 mg versus Amlodipine 5 mg in the treatment of mild to moderate hypertension--a randomized, double-blind clinical trial. | Semantic Scholar [semanticscholar.org]
- 2. droracle.ai [droracle.ai]
- 3. rroij.com [rroij.com]
- 4. Multicentric, clinical trial of S-Amlodipine 2.5 mg versus Amlodipine 5 mg in the treatment of mild to moderate hypertension--a randomized, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic Amlodipine Tablets and the Innovator Product
This guide provides a comprehensive comparison of the bioequivalence between generic amlodipine (B1666008) tablets and the innovator product, Norvasc®. The data and methodologies presented are collated from various scientific studies to offer an objective overview for researchers, scientists, and drug development professionals. The focus is on the key parameters that determine therapeutic equivalence: in vitro dissolution profiles and in vivo pharmacokinetic parameters.
Experimental Protocols
The establishment of bioequivalence between a generic and an innovator drug product is a critical step in the drug approval process. This involves demonstrating that the generic product exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) to the systemic circulation as the innovator product. The following sections detail the typical experimental protocols employed in these studies.
In Vitro Dissolution Studies
Dissolution testing is a crucial in vitro method used to predict the in vivo performance of a drug product. It measures the rate and extent to which the API dissolves from the tablet into a solution under controlled conditions.
Methodology:
A common method for dissolution testing of amlodipine tablets utilizes the USP Apparatus 2 (paddle method).[1]
-
Apparatus: USP Type 2 (Paddle)
-
Dissolution Media: Studies are typically conducted in multiple dissolution media to mimic the physiological pH range of the gastrointestinal tract. Common media include 0.1 N HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate (B84403) buffer (pH 6.8).[1][2][3]
-
Volume of Media: 500 mL to 900 mL of the specified medium is used.[1]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.
-
Paddle Speed: The paddle is rotated at a speed of 75 rpm.
-
Sampling Times: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 25, 30, 45, and 60 minutes) to determine the concentration of dissolved amlodipine.
-
Analytical Method: The concentration of amlodipine in the collected samples is typically determined using a validated UV-spectrophotometric method at a wavelength of 239 nm or by High-Performance Liquid Chromatography (HPLC).
-
Acceptance Criteria: For immediate-release tablets, a common requirement is that not less than 85% of the labeled amount of the drug dissolves within 30 minutes. The similarity of dissolution profiles between the test and reference products is often assessed using the similarity factor (f2), where a value between 50 and 100 indicates similarity.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are conducted in healthy human volunteers to directly compare the rate and extent of drug absorption in the body after administration of the generic and innovator products.
Methodology:
These studies are typically designed as randomized, open-label, two-period, two-sequence, crossover studies.
-
Study Population: A cohort of healthy adult volunteers, often with a specific number of participants (e.g., 18 to 48 subjects), is enrolled.
-
Study Design: A single-dose, two-treatment, two-period, two-sequence, randomized crossover design is frequently employed. This design allows each subject to receive both the test (generic) and reference (innovator) product, separated by a washout period.
-
Dosing: Subjects receive a single oral dose of the amlodipine tablet (e.g., 5 mg or 10 mg) under either fasting or fed conditions.
-
Washout Period: A sufficient washout period (e.g., 14 to 21 days) is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.
-
Blood Sampling: Blood samples are collected from each subject at predetermined time points before and after drug administration, typically over a period of up to 144 hours.
-
Bioanalytical Method: The concentration of amlodipine in the plasma samples is determined using a validated and sensitive bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: The following key pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:
-
Cmax: Maximum plasma concentration of the drug.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach the maximum plasma concentration.
-
t1/2: Elimination half-life of the drug.
-
-
Statistical Analysis: The bioequivalence between the test and reference products is assessed by statistically comparing the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of the primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞). The 90% CIs must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.
Data Presentation
The following tables summarize the quantitative data from representative bioequivalence studies comparing generic amlodipine tablets with the innovator product.
Table 1: In Vitro Dissolution Data
| Time (minutes) | Innovator Product (% Dissolved) | Generic Product A (% Dissolved) | Generic Product B (% Dissolved) |
| 15 | 85.57 | 97.46 | 89.9 |
| 30 | >80 | >85 | >85 |
Data compiled from multiple sources indicating typical dissolution performance. Specific percentages can vary between studies and products.
Table 2: In Vivo Pharmacokinetic Parameters (Fasting Conditions)
| Parameter | Innovator Product (Mean ± SD) | Generic Product (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 4.042 ± 1.147 | 3.881 ± 0.982 | Within 80.00-125.00% |
| AUC0-t (ng·hr/mL) | 76.3 ± (not specified) | 82.87 ± (not specified) | Within 80.00-125.00% |
| AUC0-∞ (ng·hr/mL) | 266,061.7 ± (not specified) | 267,231.0 ± (not specified) | 93.20% - 107.16% |
| Tmax (hr) | 6.0 (median) | 6.0 (median) | Not typically used for BE assessment |
| t1/2 (hr) | 45.34 | 46.46 | Not typically used for BE assessment |
Values are representative examples from various studies and may differ based on the specific study design and subject population.
Table 3: In Vivo Pharmacokinetic Parameters (Fed Conditions)
| Parameter | Innovator Product (Mean ± SD) | Generic Product (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 3.392 ± 0.902 | 3.312 ± 0.789 | Within 80.00-125.00% |
| AUC0-t (ng·hr/mL) | (Not specified) | (Not specified) | Within 80.00-125.00% |
| AUC0-∞ (ng·hr/mL) | (Not specified) | (Not specified) | Within 80.00-125.00% |
| Tmax (hr) | 5.0 (median) | 6.0 (median) | Not typically used for BE assessment |
Data from a study conducted under fed conditions.
Visualizations
The following diagrams illustrate the typical workflow of a bioequivalence study and the logical framework for determining bioequivalence.
Caption: Workflow of a typical crossover bioequivalence study.
References
Amlodipine's Vascular Effects: A Comparative Analysis Across Coronary, Cerebral, Renal, and Peripheral Beds
Amlodipine (B1666008), a widely prescribed dihydropyridine (B1217469) calcium channel blocker, exerts its antihypertensive and anti-anginal effects primarily through vasodilation. However, the extent and implications of this vasodilation can vary across different vascular beds. This guide provides a comparative analysis of amlodipine's effects on coronary, cerebral, renal, and peripheral circulation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Amlodipine's primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1] This blockade prevents the influx of calcium ions, leading to smooth muscle relaxation and vasodilation.[1] While this fundamental action is consistent, the physiological response to amlodipine is nuanced, with distinct effects observed in the vascular networks of the heart, brain, kidneys, and extremities.
Comparative Efficacy of Amlodipine Across Vascular Beds
The vasodilatory effects of amlodipine translate to specific hemodynamic changes in different parts of the circulatory system. The following tables summarize key quantitative data from various studies, illustrating the comparative impact of amlodipine on coronary, cerebral, renal, and peripheral vascular beds.
Coronary Circulation
Amlodipine is frequently used in the management of angina due to its ability to increase coronary blood flow.[2] It achieves this by dilating coronary arteries and arterioles, thereby increasing myocardial oxygen supply.[3]
| Parameter | Baseline | Post-Amlodipine | Percentage Change | Study Population | Reference |
| Coronary Blood Flow (ml/100g/min) | 50 ± 3 | 69 ± 6 | +38% | Ischemic dog hearts | [4] |
| Coronary Vascular Resistance | Not Reported | Significantly Reduced | - | Patients with coronary artery disease |
Cerebral Circulation
The impact of amlodipine on the cerebral vasculature is critical, particularly in hypertensive patients at risk of stroke. Studies have shown that amlodipine effectively reduces cerebral vascular resistance and improves blood flow.
| Parameter | Baseline | Post-Amlodipine | Percentage Change | Study Population | Reference |
| Cerebral Vascular Resistance | Elevated | Significantly Reduced | Not Quantified | Hypertensive patients | |
| Arterial Blood Filling | Reduced | Significantly Improved | +33.3% | Hypertensive patients | |
| Cerebral Blood Flow (ml/100g/min) | 40 ± 5 | 36 ± 4 | -10% (Not statistically significant) | Hypertensive rats |
Renal Circulation
In the renal vascular bed, amlodipine has been shown to have favorable effects on hemodynamics, which can be beneficial in hypertensive patients. It predominantly vasodilates preglomerular renal resistance vessels.
| Parameter | Baseline (Angiotensin II induced vasoconstriction) | Post-Amlodipine | Percentage Change | Study Population | Reference |
| Glomerular Filtration Rate (ml/min/g) | 0.26 ± 0.10 | 0.73 ± 0.12 | +180% | Isolated perfused rat kidney | |
| Renal Perfusate Flow (ml/min/g) | 14.7 ± 1.9 | 23.7 ± 2.5 | +61% | Isolated perfused rat kidney | |
| Renal Vascular Resistance | Elevated | Significantly Decreased | Not Quantified | Hypertensive patients |
Peripheral Circulation
Amlodipine's effect on peripheral arteries is a cornerstone of its blood pressure-lowering action. It acts as a peripheral arterial vasodilator, reducing total peripheral resistance.
| Parameter | Baseline | Post-Amlodipine | Percentage Change | Study Population | Reference |
| Systemic Vascular Resistance Index | Elevated | Significantly Reduced | Not Quantified | Patients with coronary artery disease | |
| Systolic Blood Pressure (mmHg) | 167.0 | 140.9 | -15.6% | Hypertensive patients with stroke history | |
| Diastolic Blood Pressure (mmHg) | 97.8 | 81.8 | -16.4% | Hypertensive patients with stroke history |
Experimental Protocols
The data presented above are derived from a variety of experimental models and clinical studies. Understanding the methodologies employed is crucial for the interpretation of these findings.
Measurement of Coronary Blood Flow in Ischemic Dog Hearts
-
Model: Open-chest dogs.
-
Procedure: The left anterior descending coronary artery was perfused, and coronary blood flow (CBF) was reduced by 50% to induce ischemia. Amlodipine was then infused at a dose of 2 µg/kg/min.
-
Measurement: CBF was measured, and blood samples were taken from the coronary artery and vein to determine levels of adenosine (B11128) and nitrate+nitrite.
Assessment of Cerebral Circulation in Hypertensive Patients
-
Model: 37 patients with essential hypertension and 10 healthy subjects.
-
Procedure: Patients were treated with amlodipine (5-10 mg daily).
-
Measurement: Cerebral circulation was assessed using rheoplethysmography to measure parameters such as major and small vessel tension and arterial blood filling.
Evaluation of Renal Hemodynamics in an Isolated Perfused Rat Kidney Model
-
Model: Isolated perfused kidney from rats.
-
Procedure: The kidney was perfused, and vasoconstriction was induced with angiotensin II. Amlodipine (0.1 µM) was then added to the perfusate.
-
Measurement: Glomerular filtration rate and renal perfusate flow were measured.
Hemodynamic Assessment in Patients with Coronary Artery Disease
-
Model: 24 patients with coronary artery disease.
-
Procedure: Hemodynamic measurements were taken at rest and 10 to 15 minutes after intravenous administration of 20 mg of amlodipine.
-
Measurement: Parameters such as systemic arterial blood pressure, vascular resistance index, heart rate, and cardiac index were measured.
Signaling Pathways and Experimental Workflow
The vasodilatory effect of amlodipine is initiated by its interaction with L-type calcium channels. However, downstream signaling and secondary mechanisms also contribute to its overall vascular effects.
Caption: Amlodipine's primary and secondary signaling pathways in vascular smooth muscle cells.
The experimental investigation of amlodipine's effects on a specific vascular bed typically follows a structured workflow, from subject selection to data analysis.
Caption: A generalized workflow for studying amlodipine's effects on a vascular bed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. iscientific.org [iscientific.org]
- 3. The EffecTs of Amlodipine and other Blood PREssure Lowering Agents on Microvascular FuncTion in Small Vessel Diseases (TREAT-SVDs) trial: Study protocol for a randomised crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of amlodipine on renal haemodynamics in mild to moderate hypertensive patients. A randomized controlled study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Amlodipine's Renoprotective Profile: A Comparative Analysis of Clinical Evidence
Amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed antihypertensive agent. Beyond its established efficacy in blood pressure reduction, a significant body of clinical research has investigated its potential for protecting kidney function, particularly in hypertensive patients and those with chronic kidney disease (CKD). This guide provides a comparative analysis of amlodipine's renoprotective effects, drawing upon data from key clinical studies and comparing its performance against other major classes of antihypertensive drugs.
Comparative Efficacy on Renal Parameters: A Tabular Summary
The following tables summarize the quantitative data from various clinical trials, comparing the effects of amlodipine with other antihypertensives on key markers of renal function, including serum creatinine (B1669602), estimated glomerular filtration rate (eGFR), and urinary albumin excretion.
Table 1: Amlodipine vs. Other Calcium Channel Blockers (CCBs)
| Study/Drug | Dosage | Duration | Patient Population | Change in Serum Creatinine (mg/dL) | Change in eGFR (mL/min/1.73 m²) | Change in Urinary Albumin-to-Creatinine Ratio (UACR) |
| Amlodipine | 2.5, 5, 10 mg | 12 months | Essential Hypertension | 0.98 to 1.07 | 79.82 to 74.95 | Reduced |
| Cilnidipine | 5, 10, 20 mg | 12 months | Essential Hypertension | 0.97 to 1.13 | 83.58 to 78.67 | Reduced |
| Benidipine | 2, 4, 8 mg | 12 months | Essential Hypertension | 0.98 to 0.97 | 85.06 to 84.78 | Reduced |
| Azelnidipine | 8, 16 mg | 12 months | Essential Hypertension | 0.99 to 0.98 | 82.35 to 84.05 | Reduced |
| Data from a retrospective observational study comparing the effects of different CCBs on renal parameters.[1] |
Table 2: Amlodipine vs. Angiotensin-Converting Enzyme (ACE) Inhibitors
| Study/Drug | Dosage | Duration | Patient Population | Change in Serum Creatinine (mg/dL) | Change in Creatinine Clearance (mL/min) | Change in Urinary Albumin Excretion (UAE) |
| Amlodipine | Not Specified | 8 weeks | Essential Hypertension | No significant change | No significant change | 73.96 to 66.12 (Not statistically significant) |
| Lisinopril (B193118) | Not Specified | 8 weeks | Essential Hypertension | No significant change | No significant change | 79.30 to 52.02 (Significant reduction) |
| Prospective study comparing the effects of amlodipine and lisinopril on microalbuminuria.[2] |
| Study/Drug | Dosage | Duration | Patient Population | Change in UAE |
| Amlodipine | 5 to 15 mg/day | 4 years | Hypertensive Type 2 Diabetics with Microalbuminuria | Significant decrease (less pronounced than fosinopril) |
| Fosinopril | 10 to 30 mg/day | 4 years | Hypertensive Type 2 Diabetics with Microalbuminuria | Significant decrease (more pronounced and earlier than amlodipine) |
| Amlodipine + Fosinopril | 5/10 to 15/30 mg/day | 4 years | Hypertensive Type 2 Diabetics with Microalbuminuria | Greater decrease than monotherapy |
| Long-term comparative study on urinary albumin excretion.[3] |
Table 3: Amlodipine vs. Angiotensin II Receptor Blockers (ARBs)
| Study/Drug | Dosage | Duration | Patient Population | Change in 24-h Urinary Albumin Excretion (mg/day) |
| Amlodipine | Not Specified | Not Specified | Hypertensive Type 2 Diabetics with Overt Nephropathy | 790 to 790 (No change) |
| Losartan (B1675146) | Not Specified | Not Specified | Hypertensive Type 2 Diabetics with Overt Nephropathy | 810 to 570 (Significant decrease) |
| Study comparing the effects of losartan and amlodipine on urinary albumin excretion.[4] |
| Study/Drug | Dosage | Duration | Patient Population | Change in Urine Microalbumin |
| Amlodipine | 5-10 mg/day | 12 weeks | Newly Diagnosed Hypertensive Patients | Significant decrease |
| Valsartan (B143634) | 80-320 mg/day | 12 weeks | Newly Diagnosed Hypertensive Patients | No significant change |
| Study comparing the anti-albuminuric effects of valsartan and amlodipine.[5] |
Experimental Protocols and Methodologies
The clinical studies cited employed standard methodologies for the assessment of renal function. While specific laboratory assays are not always detailed in the publications, the general protocols are as follows:
-
Blood Pressure Measurement: Blood pressure was typically measured in the seated position using a sphygmomanometer after a period of rest. In some studies, 24-hour ambulatory blood pressure monitoring was used for a more comprehensive assessment.
-
Serum Creatinine: Venous blood samples were collected and serum creatinine levels were determined using standard laboratory techniques.
-
Estimated Glomerular Filtration Rate (eGFR): eGFR was not directly measured but calculated from serum creatinine levels using established equations such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formula. These equations account for age, sex, race, and serum creatinine.
-
Urinary Albumin Excretion (UAE) and Microalbuminuria: This was assessed by collecting urine samples, either as a 24-hour collection or a spot morning sample. The concentration of albumin and creatinine in the urine was measured to determine the urinary albumin-to-creatinine ratio (UACR). Microalbuminuria is generally defined as a UACR between 30 and 300 mg/g.
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the renoprotective effects of an investigational drug like amlodipine.
Mechanism of Action: Renal Hemodynamics
Amlodipine's primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. In the context of the kidney, amlodipine has a preferential vasodilatory effect on the afferent arteriole, the small artery that carries blood into the glomerulus. This action increases renal blood flow. In contrast, its effect on the efferent arteriole, which carries blood away from the glomerulus, is less pronounced.
This differential effect on the glomerular arterioles is a key aspect of its renal hemodynamic profile. While reducing systemic blood pressure, the preferential dilation of the afferent arteriole can, in some circumstances, maintain or even increase intraglomerular pressure. This contrasts with ACE inhibitors and ARBs, which preferentially dilate the efferent arteriole, thereby reducing intraglomerular pressure.
The following diagram illustrates the differential effects of Amlodipine and ACE inhibitors on the glomerular arterioles.
Conclusion
Clinical studies demonstrate that amlodipine effectively controls blood pressure in patients with renal impairment and can contribute to renoprotection. When compared to other antihypertensive agents, its effects on proteinuria and albuminuria are variable. Some studies suggest it is less effective in reducing albuminuria compared to ACE inhibitors and ARBs, while others show a significant reduction. Combination therapy of amlodipine with an ACE inhibitor or ARB has been shown to be particularly effective in reducing blood pressure and providing renoprotection. The choice of antihypertensive therapy should be individualized based on the patient's specific clinical characteristics, comorbidities, and tolerance to medication.
References
- 1. Effectiveness and Effect on Renal Parameters of Amlodipine vs. Other Dihydropyridine Calcium Channel Blockers in Patients with Essential Hypertension: Retrospective Observational Study Based on Real-World Evidence from Electronic Medical Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Effects of Amlodipine Pretreatment on Contrast-Induced Acute Kidney Injury And Overall Survival In Hypertensive Patients [frontiersin.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Glomerular Filtration Rate Measurements in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Assessment of Amlodipine Enantiomers' Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of S-amlodipine and R-amlodipine, the two enantiomers of the widely used calcium channel blocker, amlodipine (B1666008). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development efforts.
Executive Summary
Amlodipine is a chiral drug administered as a racemic mixture. However, its therapeutic effects and side-effect profile are stereospecific. The S-(-)-enantiomer, S-amlodipine, is the pharmacologically active form responsible for the L-type calcium channel blockade that leads to vasodilation and blood pressure reduction. It is estimated to be approximately 1000 times more potent than the R-(+)-enantiomer, R-amlodipine, in this regard.[1] Conversely, R-amlodipine has been associated with the common side effect of peripheral edema and has been shown to have off-target effects, including the stimulation of nitric oxide (NO) production. This guide delves into the quantitative differences in potency, the distinct pharmacological actions, and the experimental methodologies used to elucidate these properties.
Data Presentation
Table 1: Comparative Potency of Amlodipine Enantiomers
| Parameter | S-Amlodipine | R-Amlodipine | Racemic Amlodipine | Reference |
| Primary Mechanism of Action | Potent L-type calcium channel blocker | Weak L-type calcium channel blocker; stimulates nitric oxide (NO) release | L-type calcium channel blockade and NO release | [1] |
| Relative Potency for Calcium Channel Blockade | ~1000 times more potent than R-amlodipine | Significantly less potent than S-amlodipine | - | [1] |
| IC50 for L-type Ca2+ channel (Cav1.2) | Potent (inferred from racemate) | Weak (inferred) | 57 ± 22 nM | [2] |
| IC50 for KCl-induced contraction in rat aorta | Not specified | Not specified | 7.5 x 10-9 M | [3] |
| Clinical Efficacy | Equivalent to racemic amlodipine at half the dose | Minimal antihypertensive effect | Established antihypertensive | |
| Primary Associated Side Effect | Lower incidence of peripheral edema | Associated with peripheral edema | Peripheral edema |
Table 2: Comparative Pharmacokinetics of Amlodipine Enantiomers
| Parameter | S-Amlodipine | R-Amlodipine | Racemic Amlodipine | Reference |
| Half-life (t1/2) | Longer | Shorter | 30-50 hours | |
| Metabolism | Primarily by CYP3A4/5 | Primarily by CYP3A4/5 | Extensively by CYP3A4/5 |
Experimental Protocols
In Vitro Functional Assay for Vasodilatory Potency
This method is employed to determine the functional potency of the amlodipine enantiomers by measuring their ability to relax pre-constricted arterial tissue.
Objective: To determine the EC50 (half-maximal effective concentration) of S-amlodipine and R-amlodipine in producing vasodilation.
Materials:
-
Isolated segments of rat aorta
-
Organ bath system with force transducers
-
Krebs-Henseleit physiological salt solution (aerated with 95% O2 and 5% CO2)
-
A vasoconstrictor agent (e.g., potassium chloride (KCl) or phenylephrine)
-
S-amlodipine and R-amlodipine solutions of varying concentrations
Procedure:
-
Mount the isolated rat aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable and sustained contraction of the aortic rings using a vasoconstrictor (e.g., 40 mM KCl).
-
Once a stable contraction plateau is achieved, cumulatively add increasing concentrations of either S-amlodipine or R-amlodipine to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Construct concentration-response curves for each enantiomer.
-
Calculate the EC50 value for each enantiomer from the respective concentration-response curve.
Chiral Separation of Amlodipine Enantiomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the analytical separation and quantification of S-amlodipine and R-amlodipine from a racemic mixture.
Objective: To separate and quantify the individual enantiomers of amlodipine.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Visible detector.
-
Chiral stationary phase column (e.g., Chiral AGP column, 100 x 4.6 mm I.D., 5µ particle size).
-
Mobile phase: 10 mM Ammonium acetate (B1210297) buffer with 1% 1-Propanol, adjusted to pH 4.6.
-
Racemic amlodipine standard and samples.
Chromatographic Conditions:
-
Mobile Phase Flow Rate: 0.9 ml/min
-
UV Detection Wavelength: 235 nm
-
Injection Volume: 50 µl
-
Column Temperature: Ambient
Procedure:
-
Prepare standard solutions of racemic amlodipine of known concentrations.
-
Prepare sample solutions for analysis.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms. The enantiomers will separate and elute at different retention times (e.g., R-amlodipine at ~5 minutes and S-amlodipine at ~7 minutes under the specified conditions).
-
Quantify the amount of each enantiomer by comparing the peak areas with those of the standards.
Mandatory Visualization
References
- 1. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 2. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Amlodipine: Bridging the Gap Between Laboratory Dissolution and Clinical Bioavailability
An In Vitro-In Vivo Correlation (IVIVC) Comparison Guide
For researchers, scientists, and professionals in drug development, establishing a predictive relationship between in vitro drug dissolution and in vivo bioavailability is a cornerstone of efficient and reliable pharmaceutical formulation. This guide provides a comparative analysis of the in vitro dissolution and in vivo bioavailability of amlodipine (B1666008), a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] Amlodipine is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[3][4][5] This classification suggests that in vitro dissolution can be a strong predictor of in vivo performance, potentially allowing for biowaivers of in vivo bioequivalence studies.
Comparative Dissolution and Bioavailability Data
The following tables summarize quantitative data from various studies comparing the innovator amlodipine product (Norvasc®) with generic formulations. These data highlight the dissolution behavior in different pH media and the corresponding in vivo pharmacokinetic parameters.
Table 1: In Vitro Dissolution of Amlodipine Formulations
| Formulation | Dissolution Medium (pH) | Time (minutes) | % Drug Dissolved | Reference |
| Innovator (Norvasc®) | 1.2 | 15 | >85% | |
| 4.5 | 15 | >85% | ||
| 6.8 (500 mL) | 30 | <85% | ||
| 6.8 (900 mL) | 30 | >85% | ||
| Generic A | 1.2 | 15 | >85% | |
| 4.5 | 30 | >85% | ||
| 6.8 | 30 | >85% | ||
| Generic B | 1.2 | 15 | >85% | |
| 4.5 | 15 | >85% | ||
| 6.8 (500 mL) | 30 | <85% | ||
| Generic C | 1.2 | 15 | >85% | |
| 4.5 | 15 | >85% | ||
| 6.8 (500 mL) | 30 | <85% |
Table 2: In Vivo Bioavailability of Amlodipine Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioequivalence Status | Reference |
| Innovator (Norvasc®) | 5.87 | 5-8 | Reference | - | |
| Generic Products (Multiple studies) | Similar to Innovator | Similar to Innovator | Within 80-125% of Innovator | Bioequivalent |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
Studies consistently demonstrate that while most generic amlodipine products are bioequivalent to the innovator drug, their in vitro dissolution profiles can vary, particularly at a pH of 6.8. Interestingly, the use of a larger volume of dissolution medium (900 mL) at pH 6.8 appears to better reflect the in vivo behavior.
Experimental Protocols
The methodologies employed in the cited studies for determining in vitro dissolution and in vivo bioavailability are crucial for interpreting the data.
In Vitro Dissolution Testing
The dissolution profiles of amlodipine tablets are typically evaluated using the following protocol:
-
Apparatus: USP Type II (Paddle) Apparatus.
-
Dissolution Media:
-
0.1N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
-
Volume of Media: 500 mL or 900 mL.
-
Rotation Speed: 50 or 75 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: Aliquots are withdrawn at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Quantification: The amount of dissolved amlodipine is determined by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
In Vivo Bioavailability Study
Bioavailability is assessed through bioequivalence studies with a standard two-way crossover design:
-
Subjects: Healthy adult male and female volunteers.
-
Study Design: A randomized, two-period, two-sequence crossover study with a washout period between phases.
-
Dosing: Administration of a single oral dose of the test (generic) and reference (innovator) amlodipine tablets.
-
Blood Sampling: Blood samples are collected at predefined time intervals post-dosing.
-
Analytical Method: Plasma concentrations of amlodipine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).
Visualizing the IVIVC Workflow
The relationship between in vitro dissolution and in vivo bioavailability is established through a systematic workflow. The following diagram illustrates the key stages of an IVIVC study.
Conclusion
The available data strongly support a correlation between the in vitro dissolution and in vivo bioavailability of amlodipine, as expected for a BCS Class I drug. While most generic products demonstrate bioequivalence, subtle differences in formulation can lead to variations in dissolution profiles under specific pH conditions. The experimental protocols outlined provide a robust framework for assessing this relationship. For amlodipine, dissolution testing, particularly under conditions that mimic the gastrointestinal tract (e.g., pH 6.8 with appropriate volume), serves as a reliable surrogate for in vivo performance, underscoring the utility of IVIVC in modern drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. japsonline.com [japsonline.com]
- 3. In vitro comparative quality evaluation of different brands of Amlodipine Tablets Commercially available in Jimma Town, South-western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
Safety Operating Guide
Safe Disposal of Amlodipine Maleate: A Guide for Laboratory Professionals
The proper disposal of amlodipine (B1666008) maleate (B1232345) is crucial for environmental safety and regulatory compliance. As a substance classified as toxic if swallowed, causing serious eye damage, and being very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is mandatory for researchers, scientists, and drug development professionals.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of amlodipine maleate in a laboratory setting.
I. Hazard and Safety Overview
This compound is a dihydropyridine (B1217469) calcium channel blocker.[3] Its hazardous nature necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
Key Hazards:
-
Eye Damage: Causes serious eye damage.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.
II. Primary Disposal Protocol: Licensed Waste Disposal
The most recommended and compliant method for disposing of this compound is through a licensed professional waste disposal service or an approved waste disposal plant. This ensures the substance is managed in accordance with all federal, state, and local environmental regulations.
Procedural Steps:
-
Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Packaging: Securely package the waste material, ensuring it is properly labeled as hazardous pharmaceutical waste.
-
Licensed Contractor: Arrange for collection by a state-licensed medical or hazardous waste contractor.
-
Disposal Method: The contractor will typically transport the waste to a licensed facility for disposal by methods such as controlled incineration in an incinerator equipped with an afterburner and scrubber.
-
Record Keeping: Maintain a detailed log of the disposed chemical, including the date, quantity, and method of disposal.
III. Environmental Fate and Ecotoxicity Data
Understanding the environmental impact of amlodipine underscores the importance of proper disposal. Do NOT flush this compound down the toilet or drain. Water treatment facilities are often not equipped to remove such pharmaceuticals from the water supply.
| Parameter | Value | Reference |
| Persistence | Degraded in the environment (DT50 < 32 days) | |
| Bioaccumulation | Low potential (Log D = -0.056) | |
| Aquatic Toxicity | High chronic toxicity to aquatic species | |
| Algae (NOEC) | 29 µg/L | |
| Green Algae (EC50) | 5.6 mg/L | |
| Daphnia magna (EC50) | 9.9 mg/L | |
| Fathead Minnow (EC50) | 2.7 mg/L | |
| Phototransformation | Photolabile; half-life of 0.419 days in sunlight (in water) |
IV. Alternative Disposal Protocol (For Small Quantities, When Professional Service is Not Available)
In situations where a licensed disposal service is not accessible, the following FDA-recommended procedure for non-"flush list" medicines can be adapted for very small research quantities. This method is a last resort and should be cleared with your institution's environmental health and safety department.
Procedural Steps:
-
Quantify and Prepare: Determine the small amount of this compound for disposal and gather necessary materials in a designated, well-ventilated area.
-
Deactivation/Mixing: Carefully mix the this compound with an inert and unappealing substance such as used coffee grounds, dirt, or cat litter. This step makes the drug less appealing to children and pets and helps prevent diversion. Do not crush tablets or capsules.
-
Containment: Place the mixture into a sealable container, such as a sealable plastic bag or an empty tub, to prevent leakage.
-
Final Disposal: Place the sealed container in the household trash.
-
De-identification: Remove or scratch out all personal or identifying information from the original container before recycling or disposing of it.
V. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
